6',7'-Dihydroxybergamottin acetonide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H28O6 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-[3-methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C24H28O6/c1-15(6-8-20-23(2,3)30-24(4,5)29-20)10-12-27-22-16-7-9-21(25)28-19(16)14-18-17(22)11-13-26-18/h7,9-11,13-14,20H,6,8,12H2,1-5H3 |
InChI Key |
DLFOGGFNAICJAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC4C(OC(O4)(C)C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 6',7'-Dihydroxybergamottin and its Acetonide Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
6',7'-Dihydroxybergamottin (DHB) is a naturally occurring furanocoumarin found in citrus fruits, particularly grapefruit (Citrus paradisi), pomelos, and sour oranges, where it is present in both the peel and the pulp.[1][2] It is a significant compound of interest in the fields of pharmacology and drug development due to its potent inhibitory effects on cytochrome P450 enzymes, most notably CYP3A4.[3][4] This activity is the primary mechanism behind the well-documented "grapefruit juice effect," which can lead to significant drug-food interactions by altering the metabolism of a wide range of pharmaceuticals.[1][4] 6',7'-Dihydroxybergamottin acetonide is a synthetic derivative of DHB. While commercially available, public domain research detailing its specific biological activities and experimental data is limited. This guide will focus on the extensively studied parent compound, 6',7'-Dihydroxybergamottin, providing a comprehensive overview of its chemical properties, biological activity, and the experimental protocols used for its evaluation.
Chemical and Physical Properties
6',7'-Dihydroxybergamottin and its acetonide derivative are coumarin (B35378) compounds.[5] The key physicochemical properties of the parent compound are summarized below.
| Property | Value |
| Molecular Formula | C21H24O6 |
| Molecular Weight | 372.417 g/mol |
| CAS Number | 145414-76-2 |
Properties of this compound:
| Property | Value |
| Molecular Formula | C24H28O6[5] |
| Molecular Weight | 412.48[5] |
| CAS Number | 684217-08-1[5] |
Biological Activity and Mechanism of Action
The most significant biological activity of 6',7'-Dihydroxybergamottin is the potent, mechanism-based inhibition of CYP3A4.[6][7] CYP3A4 is a critical enzyme in drug metabolism, responsible for the oxidative metabolism of approximately 50% of currently marketed drugs.[4]
The inhibitory effect of DHB is time- and NADPH-dependent, which is characteristic of suicide inhibitors.[3][7] This means that DHB is metabolized by CYP3A4 into a reactive intermediate that then irreversibly binds to the enzyme, leading to its inactivation.[4] The recovery of enzyme activity requires the synthesis of new enzyme, a process that can take several days.[6] This prolonged effect is a key consideration in its clinical implications.
Signaling Pathway of CYP3A4 Inhibition
The following diagram illustrates the mechanism-based inhibition of CYP3A4 by 6',7'-Dihydroxybergamottin.
References
- 1. 6',7'-Dihydroxybergamottin - Wikipedia [en.wikipedia.org]
- 2. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US6160006A - 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor in grapefruit - Google Patents [patents.google.com]
- 4. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 5. This compound | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6',7'-Dihydroxybergamottin and its Acetonide Derivative: A Comparative Analysis for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and comparison of 6',7'-Dihydroxybergamottin (B27312) (DHB) and its synthetic derivative, 6',7'-Dihydroxybergamottin acetonide. DHB, a furanocoumarin naturally present in grapefruit juice, is a well-documented, potent mechanism-based inhibitor of cytochrome P450 3A4 (CYP3A4), the primary enzyme responsible for the metabolism of a vast number of pharmaceuticals. This inhibitory action is the cornerstone of the widely recognized "grapefruit juice effect," which can lead to significant drug-drug interactions. In contrast, this compound remains a largely uncharacterized compound. This guide synthesizes the available scientific data on DHB, presenting its physicochemical properties, mechanism of action, and quantitative inhibitory data in structured formats. Due to the current scarcity of published research on this compound, this document will highlight the existing knowledge gaps and propose experimental workflows for its synthesis and comparative evaluation against DHB. This guide is intended to be a valuable resource for researchers and drug development professionals interested in the modulation of CYP3A4 activity and the potential therapeutic or liability aspects of these furanocoumarin derivatives.
Introduction
The modulation of cytochrome P450 (CYP) enzymes is a critical consideration in drug development. Of these, CYP3A4 is arguably the most significant, as it is involved in the metabolism of approximately 50% of all clinically used drugs[1][2]. Inhibition of CYP3A4 can lead to increased plasma concentrations of co-administered drugs, potentially causing adverse effects. Conversely, controlled inhibition of CYP3A4 can be therapeutically exploited to enhance the bioavailability of certain drugs.
6',7'-Dihydroxybergamottin (DHB) is a naturally occurring furanocoumarin found in grapefruit and other citrus fruits that has been identified as a primary contributor to the CYP3A4-inhibitory effects of grapefruit juice[3][4][5][6]. It acts as a mechanism-based, or "suicide," inhibitor, meaning it is converted by CYP3A4 into a reactive intermediate that irreversibly binds to and inactivates the enzyme[1][2][7]. This potent and long-lasting inhibition underscores the importance of understanding the interactions of DHB with therapeutic agents.
This compound is a derivative of DHB where the 6',7'-diol is protected as an acetonide. While commercially available, there is a notable absence of scientific literature detailing its synthesis, physicochemical properties beyond basic information, and, most importantly, its biological activity, particularly its potential as a CYP3A4 inhibitor. This guide aims to consolidate the existing knowledge on DHB and to clearly delineate the current informational void regarding its acetonide derivative, thereby providing a roadmap for future comparative studies.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a compound is essential for its development as a research tool or therapeutic agent. The available data for DHB and its acetonide are summarized below.
| Property | 6',7'-Dihydroxybergamottin (DHB) | This compound |
| Chemical Formula | C₂₁H₂₄O₆[3][8] | C₂₄H₂₈O₆[9] |
| Molecular Weight | 372.4 g/mol [3][8] | 412.48 g/mol [9] |
| Appearance | Crystalline solid | Solid |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (10 mg/ml). Slightly soluble in a 1:1 solution of DMSO:PBS (pH 7.2) at 0.5 mg/ml. | Data not available. |
| CAS Number | 145414-76-2[8] | 684217-08-1[9] |
Mechanism of Action of 6',7'-Dihydroxybergamottin as a CYP3A4 Inhibitor
DHB is a mechanism-based inhibitor of CYP3A4. This process involves the enzymatic bioactivation of DHB by CYP3A4 to a reactive intermediate that forms a covalent adduct with the enzyme, leading to its irreversible inactivation. This time-dependent inhibition results in a prolonged effect, as the restoration of enzymatic activity requires the synthesis of new enzyme.
Caption: Mechanism-based inhibition of CYP3A4 by 6',7'-Dihydroxybergamottin (DHB).
Quantitative Data on CYP3A4 Inhibition by 6',7'-Dihydroxybergamottin
The inhibitory potency of DHB against CYP3A4 has been quantified in several in vitro studies. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to express the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is important to note that IC₅₀ values can vary depending on the experimental conditions, such as the substrate and the enzyme source.
| Enzyme Source | Substrate | IC₅₀ (µM) | Reference |
| Rat Liver Microsomes | Testosterone (6β-hydroxylation) | 25 | [3] |
| Human CYP3A4 (cDNA-expressed) | Not specified | 1-2 | [10] |
| Human Liver Microsomes | Midazolam (α-hydroxylation) | 4.7 | [4] |
| Human Liver Microsomes | Midazolam (α-hydroxylation) - with preincubation | 0.31 | [4] |
Note: The significant decrease in the IC₅₀ value upon preincubation is characteristic of mechanism-based inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below is a representative protocol for a CYP3A4 inhibition assay, which could be adapted to compare the inhibitory potential of DHB and its acetonide.
Proposed Experimental Workflow for Comparative Analysis
Caption: Proposed workflow for comparing the CYP3A4 inhibitory activity of DHB and its acetonide.
Detailed Protocol: In Vitro CYP3A4 Inhibition Assay
Objective: To determine the IC₅₀ value for the inhibition of CYP3A4-mediated midazolam 1'-hydroxylation by a test compound (DHB or DHB acetonide).
Materials:
-
Human liver microsomes (pooled)
-
Midazolam (CYP3A4 substrate)
-
1'-Hydroxymidazolam (B1197787) (metabolite standard)
-
Test compounds (DHB, DHB acetonide) dissolved in a suitable solvent (e.g., DMSO)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP⁺)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) with internal standard (for quenching and sample preparation)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
In a 96-well plate, prepare incubation mixtures containing human liver microsomes (final protein concentration typically 0.1-0.2 mg/mL) in potassium phosphate buffer.
-
Add the test compound at various concentrations (typically a serial dilution). Include a vehicle control (solvent only).
-
-
Pre-incubation (for mechanism-based inhibition assessment):
-
For time-dependent inhibition studies, pre-incubate the microsomes and test compound with the NADPH regenerating system for various time points before adding the substrate.
-
-
Initiation of Reaction:
-
Add midazolam (at a concentration close to its Km for CYP3A4) to initiate the metabolic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding ice-cold acetonitrile containing an internal standard (e.g., deuterated 1'-hydroxymidazolam).
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of 1'-hydroxymidazolam in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Discussion and Future Directions
The available evidence robustly establishes 6',7'-Dihydroxybergamottin as a potent, mechanism-based inhibitor of CYP3A4. Its presence in grapefruit juice is a significant factor in numerous clinically relevant drug-drug interactions. The quantitative data, though variable, consistently point to a high inhibitory potential.
The stark contrast is the lack of any substantive data on this compound. The protection of the diol group as an acetonide could potentially alter its physicochemical properties, such as lipophilicity and solubility, which in turn could influence its interaction with the active site of CYP3A4. It is plausible that the diol functionality is crucial for the metabolic activation of DHB into its reactive intermediate. If so, the acetonide derivative may exhibit significantly weaker or no mechanism-based inhibitory activity. However, it could still act as a reversible inhibitor.
To address this knowledge gap, the following research is proposed:
-
Synthesis and Characterization: A robust and scalable synthesis for this compound needs to be established and the compound fully characterized.
-
Comparative In Vitro Studies: The inhibitory potency (IC₅₀) and mechanism of inhibition (reversible vs. mechanism-based) of the acetonide against CYP3A4 should be determined and directly compared to DHB using the experimental protocols outlined above.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of other derivatives of DHB would provide valuable insights into the structural requirements for CYP3A4 inhibition.
-
In Vivo Studies: Should the in vitro data warrant it, in vivo studies in animal models could be conducted to assess the impact of DHB and its acetonide on the pharmacokinetics of known CYP3A4 substrates.
Conclusion
6',7'-Dihydroxybergamottin is a well-characterized and potent inhibitor of CYP3A4, with significant implications for drug metabolism and drug-drug interactions. In contrast, its acetonide derivative remains an enigma. The direct comparison of these two compounds is essential to understand the role of the 6',7'-diol moiety in the inhibitory activity of DHB. The experimental workflows proposed in this guide provide a clear path forward for researchers to elucidate the properties of this compound and to contribute to a more complete understanding of the structure-activity relationships of furanocoumarin-based CYP3A4 inhibitors. This knowledge will be invaluable for drug development professionals in predicting and managing drug interactions and in the design of new chemical entities with tailored metabolic profiles.
References
- 1. Furanocoumarin derivatives in Kampo extract medicines inhibit cytochrome P450 3A4 and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of human CYP3A4 activity by grapefruit flavonoids, furanocoumarins and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Spin-Labelled Bergamottin: A Potent CYP3A4 Inhibitor with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 8. sites.ualberta.ca [sites.ualberta.ca]
- 9. Inhibition of CYP3A4 by 6',7'-dihydroxybergamottin in human CYP3A4 over-expressed hepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanism of Action of 6',7'-Dihydroxybergamottin and its Acetonide Derivative
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the mechanism of action of 6',7'-Dihydroxybergamottin (B27312) (DHB). It is important to note that while the user requested information on 6',7'-Dihydroxybergamottin acetonide, a thorough review of the scientific literature yielded no specific data on the mechanism of action, biological activity, or quantitative inhibitory constants for this particular derivative. Therefore, this guide focuses on the well-characterized parent compound, DHB, with the logical inference that the acetonide derivative may exhibit similar, though likely modified, activity due to structural similarities.
Introduction
6',7'-Dihydroxybergamottin (DHB) is a natural furanocoumarin predominantly found in grapefruit and other citrus fruits. It is a key contributor to the "grapefruit juice effect," a significant drug-food interaction wherein the consumption of grapefruit juice alters the pharmacokinetics of numerous orally administered drugs.[1] This interaction is primarily attributed to the inhibition of drug-metabolizing enzymes and drug transporters in the gastrointestinal tract. This technical guide will provide an in-depth exploration of the molecular mechanisms underlying the activity of DHB, with a focus on its interaction with Cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp). While direct data on the acetonide derivative is unavailable, its structural relationship to DHB suggests it may serve as a prodrug or exhibit modified inhibitory activity.
Core Mechanism of Action
The primary mechanism of action of 6',7'-Dihydroxybergamottin is the potent, mechanism-based inhibition of Cytochrome P450 3A4 (CYP3A4).[2][3] It also exhibits inhibitory effects on the drug efflux transporter P-glycoprotein (P-gp), albeit to a lesser extent.[4]
CYP3A4 is a critical enzyme in drug metabolism, responsible for the oxidative biotransformation of a vast array of xenobiotics, including more than 50% of clinically used drugs. DHB acts as a mechanism-based, or "suicide," inhibitor of CYP3A4.[3][5] This means that DHB is itself a substrate for CYP3A4, and upon metabolic activation by the enzyme, it forms a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[6] This inactivation reduces the metabolic capacity of CYP3A4, leading to increased bioavailability and decreased clearance of co-administered drugs that are CYP3A4 substrates.
The furan (B31954) ring of DHB is crucial for its inhibitory activity.[7] Metabolism of the furan moiety by CYP3A4 is thought to generate a reactive intermediate that alkylates the apoprotein or heme of the enzyme, leading to its inactivation.
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is an ATP-dependent efflux transporter that actively pumps a wide range of substrates out of cells. It is highly expressed in the apical membrane of intestinal enterocytes, limiting the absorption of many drugs. Some studies have shown that DHB can inhibit P-gp-mediated transport, which would further contribute to increased oral bioavailability of drugs that are P-gp substrates.[4] However, the inhibitory potency of DHB against P-gp is generally considered to be significantly lower than its potency against CYP3A4.[8]
Quantitative Data
The following tables summarize the available quantitative data for the inhibitory activity of 6',7'-Dihydroxybergamottin (DHB). No quantitative data for this compound has been reported in the literature.
Table 1: Inhibition of Cytochrome P450 3A4 (CYP3A4) by 6',7'-Dihydroxybergamottin (DHB)
| Substrate | Test System | IC50 (µM) | Inhibition Type | Reference |
| Midazolam | Human Liver Microsomes | 4.7 | Reversible | [2] |
| Midazolam (with pre-incubation) | Human Liver Microsomes | 0.31 | Mechanism-based | [2] |
| Testosterone | Rat Liver Microsomes | 25 | Not specified | [9] |
| Nifedipine | HepG2-GS-3A4 cells | Concentration-dependent inhibition observed | Not specified | [10] |
Table 2: Inhibition of P-glycoprotein (P-gp) by 6',7'-Dihydroxybergamottin (DHB)
| Substrate | Test System | IC50 (µM) | Reference |
| Talinolol | Caco-2 cells | 34 | [11] |
| Cyclosporine | In vitro assay | No inhibition up to 50 µM | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
This protocol is adapted from high-throughput screening assays for CYP3A4 inhibitors.[12]
-
Reagent Preparation:
-
Prepare a stock solution of 6',7'-Dihydroxybergamottin or its acetonide in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of a fluorogenic CYP3A4 substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin - BFC) in assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Prepare a solution of human liver microsomes or recombinant CYP3A4 in assay buffer.
-
Prepare a solution of NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
-
Assay Procedure:
-
Add the test compound (DHB or its acetonide) at various concentrations to the wells of a microplate.
-
Add the CYP3A4 enzyme source (microsomes or recombinant enzyme) to the wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for mechanism-based inhibition.
-
Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile (B52724) or a solution containing a known inhibitor like ketoconazole).
-
Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
This protocol is based on the widely used Caco-2 cell monolayer model to assess P-gp-mediated drug transport.[13][14]
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers with transport buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
For apical-to-basolateral (A-B) transport, add a solution of a known P-gp substrate (e.g., digoxin (B3395198) or rhodamine 123) with or without the test compound (DHB or its acetonide) to the apical (upper) chamber.
-
For basolateral-to-apical (B-A) transport, add the substrate solution with or without the test compound to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber.
-
-
Sample Analysis:
-
Quantify the concentration of the P-gp substrate in the collected samples using a suitable analytical method (e.g., LC-MS/MS or fluorescence spectroscopy).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio significantly greater than 2 is indicative of active efflux.
-
Determine the percent inhibition of P-gp-mediated transport by the test compound by comparing the efflux ratio in the presence and absence of the inhibitor.
-
Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
This protocol describes the detection of CYP3A4 protein levels in cell lysates or tissue homogenates.[5]
-
Sample Preparation:
-
Lyse cells or homogenize tissues in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by heating in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for CYP3A4 overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Normalize the CYP3A4 band intensity to a loading control (e.g., β-actin or total protein stain) to ensure equal protein loading.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism-based inhibition of CYP3A4 by 6',7'-Dihydroxybergamottin (DHB).
Caption: Experimental workflow for assessing P-glycoprotein (P-gp) inhibition.
Caption: Western blot workflow for analyzing CYP3A4 protein expression.
Conclusion
6',7'-Dihydroxybergamottin is a potent mechanism-based inhibitor of CYP3A4 and a weaker inhibitor of P-glycoprotein. Its primary mechanism of action involves the irreversible inactivation of intestinal CYP3A4, leading to significant drug-food interactions. While there is a lack of specific data on the acetonide derivative, its structural similarity to DHB suggests a potential for similar, though likely modulated, biological activity. Further research is warranted to elucidate the precise mechanism and inhibitory potency of this compound to fully understand its pharmacological profile and potential for drug interactions. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the fields of drug metabolism, pharmacokinetics, and natural product chemistry.
References
- 1. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 4. Furanocoumarin derivatives in Kampo extract medicines inhibit cytochrome P450 3A4 and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 6',7'-Dihydroxybergamottin in grapefruit juice and Seville orange juice: effects on cyclosporine disposition, enterocyte CYP3A4, and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of CYP3A4 by 6',7'-dihydroxybergamottin in human CYP3A4 over-expressed hepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic models related to furanocoumarin-CYP 3A4 interactions. comparison of furanocoumarin, coumarin, and benzofuran dimers as potent inhibitors of CYP3A4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory effects of furanocoumarin derivatives in Kampo extract medicines on P-glycoprotein at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening of furanocoumarin derivatives as cytochrome P450 3A4 inhibitors in citrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6',7'-Dihydroxybergamottin and its Acetonide Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6',7'-Dihydroxybergamottin (B27312) (DHB), a naturally occurring furanocoumarin, and its derivative, 6',7'-Dihydroxybergamottin acetonide. DHB is a well-documented, potent inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. This document details the discovery, natural origin, and physicochemical properties of DHB. Detailed experimental protocols for its isolation from natural sources and for the assessment of its biological activity are provided. Quantitative data on its inhibitory effects on CYP3A4 are summarized in tabular format for clarity. In contrast, publicly available scientific literature on this compound is scarce. This guide presents the limited available data for the acetonide and proposes a plausible synthetic pathway and a hypothetical isolation workflow based on established chemical principles and methodologies for related compounds. The objective of this guide is to furnish researchers and drug development professionals with a thorough understanding of DHB and to provide a scientifically grounded starting point for the potential investigation of its acetonide derivative.
6',7'-Dihydroxybergamottin (DHB)
Discovery and Origin
6',7'-Dihydroxybergamottin (DHB) is a natural furanocoumarin first identified as a significant contributor to the "grapefruit juice effect," the phenomenon where grapefruit juice alters the metabolism of various drugs. It is found in citrus fruits, particularly grapefruit (Citrus paradisi), as well as in pomelos and sour oranges, present in both the peel and the pulp.[1] Its discovery was a crucial step in understanding the molecular basis of grapefruit-drug interactions.
The identification of DHB as a potent inhibitor of cytochrome P450 enzymes was the result of systematic fractionation of grapefruit juice and subsequent activity screening.[2] Researchers extracted grapefruit juice with methylene (B1212753) chloride and utilized High-Performance Liquid Chromatography (HPLC) to separate the chemical constituents. Fractions were then tested for their ability to inhibit CYP3A activity, leading to the isolation of a single active compound.[2] This compound was subsequently identified as 6',7'-dihydroxybergamottin using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]
Physicochemical Properties
A summary of the key physicochemical properties of DHB is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₄O₆ | [2] |
| Molecular Weight | 372.41 g/mol | [2] |
| CAS Number | 145414-76-2 | |
| Appearance | White to light beige solid | |
| Solubility | Soluble in ethanol, methanol, and can be further diluted with water. |
Biological Activity: Inhibition of Cytochrome P450 3A4 (CYP3A4)
DHB is a potent mechanism-based inhibitor of CYP3A4, one of the most important enzymes in the cytochrome P450 superfamily responsible for the metabolism of a wide range of xenobiotics, including many pharmaceutical drugs.[3][4] Mechanism-based inhibition implies that DHB is converted by CYP3A4 into a reactive metabolite that then irreversibly inactivates the enzyme.[3] This inhibition of intestinal CYP3A4 is the primary mechanism behind the increased oral bioavailability and potential toxicity of co-administered drugs.[3]
The inhibitory potency of DHB against CYP3A4 has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| System | Substrate | IC₅₀ (μM) | Reference |
| Rat Liver Microsomes | Testosterone (B1683101) (6β-hydroxylation) | 25 | [2] |
| Human CYP3A4 (cDNA expressed) | Not Specified | 1-2 | [5] |
This compound
Discovery and Origin
Information regarding the natural occurrence and discovery of this compound is extremely limited in the peer-reviewed scientific literature. A commercial supplier notes that it can be isolated from citrus peels, suggesting it may be a naturally occurring, albeit likely minor, constituent.[3] However, no primary scientific literature detailing its specific isolation and characterization from a natural source has been identified. It is also plausible that this compound is primarily a synthetic derivative of DHB, created for research or other purposes, which would explain the scarcity of information on its natural origin.
Physicochemical Properties
The table below summarizes the available physicochemical data for this compound, primarily sourced from a commercial supplier.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₈O₆ | [3] |
| Molecular Weight | 412.48 g/mol | [3] |
| CAS Number | 684217-08-1 | [3] |
| Appearance | Solid | [3] |
| Boiling Point | 549.2 ± 50.0 °C at 760 mmHg | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
Biological Activity
There is no specific information available in the scientific literature regarding the biological activity of this compound, including its potential to inhibit CYP3A4. The acetonide functional group, which protects the diol moiety of DHB, would likely alter its interaction with the active site of CYP3A4. It is conceivable that the acetonide is less active as a mechanism-based inhibitor, as the diol is a potential site for the metabolic activation required for this type of inhibition. However, without experimental data, this remains speculative.
Experimental Protocols
Isolation of 6',7'-Dihydroxybergamottin from Grapefruit Juice
This protocol is based on the methodology described in the initial discovery of DHB.[2]
3.1.1. Extraction
-
Centrifuge commercially available grapefruit juice to remove pulp.
-
Extract the supernatant with an equal volume of methylene chloride.
-
Separate the organic layer and evaporate the solvent under reduced pressure to yield a crude extract.
3.1.2. Chromatographic Purification
-
High-Performance Liquid Chromatography (HPLC):
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Inject the solution onto a reversed-phase C18 HPLC column.
-
Elute with a gradient of acetonitrile (B52724) and water.
-
Monitor the eluent at a suitable wavelength (e.g., 310 nm).
-
Collect fractions corresponding to the major peaks.
-
-
Thin-Layer Chromatography (TLC):
-
Spot the active fraction from HPLC onto a silica (B1680970) gel TLC plate.
-
Develop the plate using a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Visualize the separated compounds under UV light.
-
Scrape the band corresponding to the desired compound and elute it from the silica with a polar solvent (e.g., ethyl acetate).
-
3.1.3. Structure Elucidation
-
Mass Spectrometry (MS): Analyze the purified compound by MS to determine its molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to determine the chemical structure.
Proposed Synthesis of this compound from DHB
This is a hypothetical protocol based on standard organic chemistry procedures for the formation of acetonides from 1,2-diols.
-
Reaction Setup:
-
Dissolve 6',7'-Dihydroxybergamottin in anhydrous acetone (B3395972).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).
-
Alternatively, 2,2-dimethoxypropane (B42991) can be used as both the solvent and the acetone source, with an acid catalyst.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material (DHB) is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding a weak base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (B1210297) to yield pure this compound.
-
CYP3A4 Inhibition Assay (Testosterone 6β-hydroxylation)
This protocol is a standard method for assessing CYP3A4 activity.[2]
-
Incubation Mixture:
-
Prepare a mixture containing human liver microsomes (as a source of CYP3A4), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
-
Inhibition Experiment:
-
Pre-incubate the microsomes with various concentrations of the inhibitor (DHB or the compound of interest) for a set period (e.g., 15 minutes) to allow for any mechanism-based inhibition.
-
-
Substrate Addition:
-
Initiate the metabolic reaction by adding the substrate, testosterone.
-
-
Reaction Termination:
-
After a specific incubation time (e.g., 10-20 minutes), stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
-
Analysis:
-
Centrifuge the mixture to pellet the protein.
-
Analyze the supernatant by HPLC or LC-MS/MS to quantify the formation of the metabolite, 6β-hydroxytestosterone.
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each inhibitor concentration relative to a control incubation without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathway
Caption: Mechanism-based inhibition of CYP3A4 by 6',7'-Dihydroxybergamottin.
Experimental Workflows
Caption: Workflow for the isolation and identification of DHB.
Caption: Proposed synthetic workflow for this compound.
Conclusion
6',7'-Dihydroxybergamottin is a well-characterized natural product with significant implications for drug metabolism due to its potent, mechanism-based inhibition of CYP3A4. Its discovery and study have been pivotal in understanding drug-food interactions. In contrast, its acetonide derivative remains largely uncharacterized in the scientific literature. While its existence is suggested by commercial availability, a comprehensive scientific investigation into its natural occurrence, synthesis, and biological activity is warranted to determine its potential relevance. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development to further explore the properties and applications of both DHB and its acetonide derivative.
References
- 1. Human cytochrome P450: metabolism of testosterone by CYP3A4 and inhibition by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Plants | 684217-08-1 | Invivochem [invivochem.com]
- 4. US6160006A - 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor in grapefruit - Google Patents [patents.google.com]
- 5. 6',7'-Dihydroxybergamottin | C21H24O6 | CID 6440498 - PubChem [pubchem.ncbi.nlm.nih.gov]
6',7'-Dihydroxybergamottin acetonide role in CYP3A4 inhibition
An In-depth Technical Guide on the Role of 6',7'-Dihydroxybergamottin (B27312) in CYP3A4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6',7'-Dihydroxybergamottin (DHB) is a natural furanocoumarin predominantly found in grapefruit and other citrus fruits. It is a significant contributor to the "grapefruit juice effect," a clinically important phenomenon involving drug-food interactions. DHB acts as a potent inhibitor of Cytochrome P450 3A4 (CYP3A4), a key enzyme responsible for the metabolism of a large proportion of clinically used drugs. This guide provides a comprehensive overview of the role of DHB in CYP3A4 inhibition, with a focus on its mechanism of action, quantitative inhibitory potency, and the experimental protocols used for its characterization.
Mechanism of CYP3A4 Inhibition by 6',7'-Dihydroxybergamottin
DHB inhibits CYP3A4 through a dual mechanism involving both reversible and irreversible (mechanism-based) inhibition.[1]
-
Reversible Inhibition: DHB can directly bind to the active site of the CYP3A4 enzyme, competing with other substrates for binding. This mode of inhibition is concentration-dependent and can be overcome by increasing the substrate concentration.
-
Mechanism-Based Inhibition (MBI): This is the more clinically significant mechanism of DHB-mediated CYP3A4 inhibition. It is a time- and NADPH-dependent process that leads to the irreversible inactivation of the enzyme.[1] The process involves the metabolic activation of DHB by CYP3A4 itself. The furan (B31954) ring of DHB is metabolized to a reactive intermediate, which then covalently binds to a component of the CYP3A4 enzyme, such as the apoprotein or the heme prosthetic group. This covalent modification permanently inactivates the enzyme.[2] The restoration of enzymatic activity requires the synthesis of new CYP3A4 protein.
The following diagram illustrates the proposed pathway for the mechanism-based inhibition of CYP3A4 by 6',7'-dihydroxybergamottin.
Quantitative Analysis of CYP3A4 Inhibition
The inhibitory potency of 6',7'-dihydroxybergamottin against CYP3A4 is typically quantified by its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). These values can vary depending on the experimental conditions, such as the enzyme source, the substrate used, and whether a pre-incubation step is included to assess mechanism-based inhibition.
| Enzyme Source | Substrate | Pre-incubation Time (min) | IC50 (µM) | Reference |
| Rat Liver Microsomes | Testosterone (B1683101) (6β-hydroxylation) | Not specified | 25 | [3][4] |
| Human Liver Microsomes | Midazolam (α-hydroxylation) | 0 | 4.7 | [3] |
| Human Liver Microsomes | Midazolam (α-hydroxylation) | Not specified | 0.31 | [3] |
| Human Intestinal S9 | Testosterone | 0 | 3.76 ± 0.85 | [5] |
| Human Intestinal S9 | Testosterone | Not specified | 0.31 ± 0.03 | [5] |
| Human Liver (HL7) | Testosterone | 0 | 3.92 ± 0.14 | [5] |
| Human Liver (HL7) | Testosterone | Not specified | 0.24 ± 0.01 | [5] |
| Recombinant CYP3A4 | Midazolam (1'-hydroxylation) | Not specified | ~1 | [6] |
| Human CYP3A4 | Not specified | Not specified | 1.2 (Paradisin-A > DHB > Bergamottin) | [3] |
Experimental Protocols for Assessing CYP3A4 Inhibition
The following sections detail a generalized protocol for determining the inhibitory effect of a compound, such as 6',7'-dihydroxybergamottin, on CYP3A4 activity, with a focus on mechanism-based inhibition using human liver microsomes.
Materials and Reagents
-
Enzyme Source: Pooled Human Liver Microsomes (HLMs)
-
Substrate: A specific CYP3A4 substrate such as testosterone or midazolam.[7][8]
-
Inhibitor: 6',7'-Dihydroxybergamottin (or test compound)
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Buffer: Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Positive Control Inhibitor: A known CYP3A4 inhibitor (e.g., ketoconazole)
-
Quenching Solution: Acetonitrile (B52724) or methanol, often containing an internal standard for analytical purposes
-
Analytical Instrumentation: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for metabolite quantification.[9][10]
Experimental Workflow for Mechanism-Based Inhibition Assay
The following diagram outlines the key steps in a typical experimental workflow to assess the mechanism-based inhibition of CYP3A4.
Detailed Assay Procedure
-
Preparation of Reagents: Prepare stock solutions of the test inhibitor (DHB), positive control inhibitor, and CYP3A4 substrate in a suitable solvent (e.g., DMSO or acetonitrile). Prepare working solutions by diluting the stock solutions in the assay buffer.
-
Pre-incubation:
-
In a microcentrifuge tube or a 96-well plate, combine human liver microsomes, the test inhibitor at various concentrations (or positive control/vehicle), and buffer.
-
To assess mechanism-based inhibition, two sets of experiments are run in parallel: one with and one without the NADPH regenerating system during the pre-incubation step.[11]
-
Pre-incubate the mixture for a defined period (e.g., 0, 10, 20, or 30 minutes) at 37°C.[1]
-
-
Initiation of Metabolic Reaction:
-
Following the pre-incubation, add the CYP3A4 substrate to each reaction vessel to initiate the metabolic reaction.
-
If NADPH was omitted during pre-incubation, it should be added at this stage along with the substrate.
-
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 10-15 minutes) at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a cold quenching solution (e.g., acetonitrile or methanol). This will precipitate the microsomal proteins and halt enzymatic activity.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant, which contains the metabolite of interest, to a new plate or vials for analysis.
-
Analytical Quantification: Analyze the formation of the specific metabolite using a validated LC-MS/MS method.[12][13]
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence of different concentrations of the inhibitor relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition versus the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response model.
-
For mechanism-based inhibition, the inactivation rate constant (kinact) and the inhibitor concentration that produces half-maximal inactivation (KI) can be determined by analyzing the time- and concentration-dependent loss of enzyme activity.
-
Implications for Drug Development
The potent inhibition of CYP3A4 by 6',7'-dihydroxybergamottin has significant implications for drug development and clinical practice.
-
Drug-Food Interactions: Co-administration of drugs that are CYP3A4 substrates with grapefruit juice or other products containing DHB can lead to elevated plasma concentrations of the drug, potentially resulting in adverse effects or toxicity.
-
In Vitro Screening: DHB can serve as a reference compound in in vitro screening assays to identify and characterize new chemical entities as potential CYP3A4 inhibitors.
-
Clinical Study Design: The potential for CYP3A4-mediated drug interactions must be carefully considered in the design of clinical trials. The "grapefruit juice interaction study" is a recognized clinical study design to assess the contribution of CYP3A4 to the first-pass metabolism of an orally administered drug.
Conclusion
6',7'-Dihydroxybergamottin is a potent mechanism-based inhibitor of CYP3A4 and a key contributor to grapefruit juice-drug interactions. A thorough understanding of its inhibitory mechanism and the availability of robust in vitro assays are crucial for predicting and mitigating the risk of clinically significant drug interactions. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working in this area.
References
- 1. bdj.co.jp [bdj.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. Selection of alternative CYP3A4 probe substrates for clinical drug interaction studies using in vitro data and in vivo simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and 4-hydroxymidazolam in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. bioivt.com [bioivt.com]
- 12. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitive determination of midazolam and 1'-hydroxymidazolam in plasma by liquid-liquid extraction and column-switching liquid chromatography with ultraviolet absorbance detection and its application for measuring CYP3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural Sources of 6',7'-Dihydroxybergamottin and its Precursors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6',7'-Dihydroxybergamottin (B27312) (DHB) is a naturally occurring furanocoumarin predominantly found in citrus fruits. It is a significant compound of interest in the field of drug development due to its potent inhibitory effects on cytochrome P450 enzymes, particularly CYP3A4, which is responsible for the metabolism of a large number of pharmaceuticals. This technical guide provides an in-depth overview of the natural sources of DHB and its immediate precursor, bergamottin (B190657). It includes quantitative data on their distribution in various citrus species, detailed experimental protocols for their extraction and analysis, and a summary of the biosynthetic pathway leading to their formation. This information is intended to serve as a valuable resource for researchers and professionals involved in pharmacology, natural product chemistry, and drug discovery.
Introduction
Furanocoumarins are a class of secondary metabolites that are widespread in the plant kingdom, with a notable presence in the Rutaceae (citrus) and Apiaceae families. Among these, 6',7'-dihydroxybergamottin has garnered significant attention for its role in the "grapefruit juice effect," a phenomenon where the consumption of grapefruit or its juice alters the pharmacokinetics of co-administered drugs.[1][2] This interaction is primarily attributed to the irreversible inhibition of intestinal CYP3A4 by DHB and other furanocoumarins, leading to increased oral bioavailability and potential toxicity of various medications.[3] Understanding the natural distribution and concentration of DHB and its precursors is therefore crucial for drug development, clinical pharmacology, and the safety assessment of food-drug interactions.
Natural Sources and Distribution
6',7'-Dihydroxybergamottin and its precursor, bergamottin, are primarily found in citrus fruits. Their concentrations can vary significantly depending on the species, cultivar, part of the fruit (peel or pulp), and even processing and storage conditions.[4] Generally, the peel (flavedo and albedo) contains higher concentrations of these compounds compared to the pulp or juice.[5][6]
Quantitative Data
The following tables summarize the quantitative data for 6',7'-dihydroxybergamottin and bergamottin content in various citrus species. The data has been compiled from multiple scientific studies and is presented to facilitate comparison.
Table 1: Concentration of 6',7'-Dihydroxybergamottin in Various Citrus Species
| Citrus Species | Fruit Part | Concentration (µg/g fresh weight) | Reference |
| Grapefruit (Citrus paradisi) | Juice | 0.6 - 13.2 | [4] |
| Grapefruit (Citrus paradisi) | Peel | 628 | [7] |
| Pomelo (Citrus maxima) | Juice Sacs | 0.1 - 25.8 | [4] |
| Sour Orange (Citrus aurantium) | Peel | Present | [1] |
| Bergamot (Citrus bergamia) | Peel | Variable | [8] |
| Sweet Orange (Citrus sinensis) | Peel | Low to non-detectable | [8] |
| Lemon (Citrus limon) | Peel | Low to non-detectable | [8] |
| Clementine (Citrus clementina) | Peel | Low to non-detectable | [8] |
Table 2: Concentration of Bergamottin in Various Citrus Species
| Citrus Species | Fruit Part | Concentration (µg/g fresh weight) | Reference |
| Grapefruit (Citrus paradisi) | Juice | 1.1 - 14.5 | [4] |
| Grapefruit (Citrus paradisi) | Peel | 892 | [7] |
| Grapefruit (Citrus paradisi) | Flavedo | up to 666.54 (dry weight) | [9] |
| Pomelo (Citrus maxima) | Juice Sacs | 0.1 - 15.7 | [4] |
| Bergamot (Citrus bergamia) | Peel | High | [8] |
| Sweet Orange (Citrus sinensis) | Peel | Low to non-detectable | [8] |
| Lemon (Citrus limon) | Peel | Low to non-detectable | [8] |
| Clementine (Citrus clementina) | Peel | Low to non-detectable | [8] |
Biosynthesis of 6',7'-Dihydroxybergamottin
The biosynthesis of 6',7'-dihydroxybergamottin is a multi-step process that begins with the general phenylpropanoid pathway. The core furanocoumarin structure is derived from the amino acid phenylalanine. A key intermediate in this pathway is umbelliferone, which undergoes prenylation to form demethylsuberosin. This is then cyclized to form (+)-marmesin, which is subsequently converted to psoralen. Psoralen is then prenylated to yield bergamottin. The final step in the formation of 6',7'-dihydroxybergamottin is the dihydroxylation of the geranyl side chain of bergamottin, a reaction catalyzed by cytochrome P450 enzymes.
Caption: Biosynthetic pathway of 6',7'-Dihydroxybergamottin.
Experimental Protocols
The accurate quantification of 6',7'-dihydroxybergamottin and its precursors in complex matrices like citrus fruits requires robust extraction and analytical methods.
Extraction of Furanocoumarins from Citrus Peel
This protocol is adapted from methodologies described for the extraction of furanocoumarins from citrus peel.[10][11]
Materials:
-
Frozen citrus peel samples
-
Lyophilizer
-
Ball mill
-
Methanol (HPLC grade)
-
Ultrapure water
-
Centrifuge
-
Rotary evaporator
-
75:25 Methanol/Ultrapure water solution
Procedure:
-
Freeze citrus peel samples and lyophilize until completely dry.
-
Grind the lyophilized peel into a fine powder using a ball mill.
-
Accurately weigh approximately 100 mg of the powdered sample into a centrifuge tube.
-
Add 10 mL of an 80:20 methanol/water solution to the tube.
-
Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 4-7) on the remaining pellet with another 10 mL of the 80:20 methanol/water solution.
-
Combine the supernatants from both extractions.
-
Evaporate the combined extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Re-suspend the dried extract in 2 mL of a 75:25 methanol/ultrapure water solution.
-
Filter the re-suspended extract through a 0.22 µm syringe filter into an HPLC vial for analysis.
Quantification by Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
This method is based on established protocols for the analysis of furanocoumarins in citrus.[8][10]
Instrumentation:
-
UPLC system coupled with a mass spectrometer (e.g., single quadrupole or tandem quadrupole)
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in ultrapure water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Elution Gradient: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B over the course of the run to elute the compounds of interest. A representative gradient is as follows: 0-1 min, 10% B; 1-10 min, linear gradient to 90% B; 10-12 min, hold at 90% B; 12-12.1 min, linear gradient back to 10% B; 12.1-15 min, hold at 10% B for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Mode: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
For 6',7'-dihydroxybergamottin: Monitor the [M+H]⁺ ion at m/z 373.16.
-
For bergamottin: Monitor the [M+H]⁺ ion at m/z 339.19.
-
-
Source Parameters: Optimize source temperature, desolvation gas flow, and cone voltage for maximum sensitivity of the target analytes.
Quantification:
-
Prepare a series of standard solutions of 6',7'-dihydroxybergamottin and bergamottin of known concentrations in the 75:25 methanol/water solution.
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area against the concentration.
-
Quantify the amount of each analyte in the extracted samples by comparing their peak areas to the calibration curve.
Experimental Workflow
The following diagram illustrates a general workflow for the investigation of 6',7'-dihydroxybergamottin and its precursors from natural sources.
Caption: General experimental workflow for furanocoumarin analysis.
Conclusion
This technical guide has provided a comprehensive overview of the natural sources, biosynthesis, and analysis of 6',7'-dihydroxybergamottin and its precursor, bergamottin. The quantitative data presented highlights the significant variation in the concentration of these furanocoumarins across different citrus species and fruit parts. The detailed experimental protocols offer a practical guide for researchers seeking to extract and quantify these compounds. A thorough understanding of the distribution and chemistry of these compounds is essential for ongoing research in drug metabolism, pharmacokinetics, and the development of safer and more effective pharmaceuticals. The information compiled herein serves as a foundational resource to support these endeavors.
References
- 1. 6',7'-Dihydroxybergamottin - Wikipedia [en.wikipedia.org]
- 2. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.flvc.org [journals.flvc.org]
- 4. daneshyari.com [daneshyari.com]
- 5. The distribution of coumarins and furanocoumarins in Citrus species closely matches Citrus phylogeny and reflects the organization of biosynthetic pathways - Les Publications du Cirad [publications.cirad.fr]
- 6. academic.oup.com [academic.oup.com]
- 7. ars.usda.gov [ars.usda.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The Distribution of Coumarins and Furanocoumarins in Citrus Species Closely Matches Citrus Phylogeny and Reflects the Organization of Biosynthetic Pathways | PLOS One [journals.plos.org]
- 11. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 6',7'-Dihydroxybergamottin Acetonide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 6',7'-Dihydroxybergamottin (B27312) acetonide, a derivative of the naturally occurring furanocoumarin 6',7'-Dihydroxybergamottin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Introduction
6',7'-Dihydroxybergamottin is a furanocoumarin found in grapefruit and other citrus fruits, known for its significant inhibitory effects on cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism.[1][2][3] The acetonide derivative is a synthetic modification designed to potentially alter its physicochemical properties, such as solubility and stability, which are critical parameters in drug design and development. This guide details the known physicochemical characteristics of 6',7'-Dihydroxybergamottin acetonide and provides methodologies for their experimental determination.
Physicochemical Properties
A summary of the available quantitative data for this compound is presented in Table 1. While some properties have been estimated or are derived from data on the parent compound, specific experimental values for the acetonide are noted where available.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₈O₆ | [4] |
| Molecular Weight | 412.48 g/mol | [4] |
| Boiling Point | 549.2 ± 50.0 °C at 760 mmHg | [4] |
| Melting Point | Not explicitly reported. | |
| pKa | Not explicitly reported. | |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone (B3395972). | [5] |
Experimental Protocols
This section outlines detailed experimental methodologies for the synthesis of this compound and the determination of its key physicochemical and biological properties.
Synthesis of this compound
A potential synthetic route to this compound involves the acetalization of the corresponding diol, 6',7'-Dihydroxybergamottin. The synthesis of the parent compound is a prerequisite.
3.1.1. Synthesis of 6',7'-Dihydroxybergamottin (Parent Compound)
A previously reported synthesis of 6',7'-dihydroxybergamottin can be adapted for this purpose.[1]
-
Step 1: Epoxidation of Bergamottin. Bergamottin is reacted with an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane to form the epoxide.
-
Step 2: Ring-opening of the Epoxide. The epoxide is then treated with an acid, for instance, 3% perchloric acid in dioxane, to yield 6',7'-dihydroxybergamottin.[6]
3.1.2. Acetonide Formation
The following is a general procedure for the formation of an acetonide from a diol, which can be adapted for 6',7'-Dihydroxybergamottin.
-
Materials: 6',7'-Dihydroxybergamottin, 2,2-dimethoxypropane (B42991), a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid), and an anhydrous solvent (e.g., acetone or dichloromethane).
-
Procedure:
-
Dissolve 6',7'-Dihydroxybergamottin in the anhydrous solvent.
-
Add an excess of 2,2-dimethoxypropane and the acid catalyst.
-
Stir the reaction mixture at room temperature until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Workflow for Synthesis of this compound
Caption: Synthesis of this compound.
Determination of Melting Point
The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus.
-
Apparatus: Melting point apparatus, capillary tubes.
-
Procedure:
-
Finely powder a small amount of the purified this compound.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.
-
Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid.[7]
-
Determination of Solubility
The solubility of this compound in various solvents can be determined using the shake-flask method followed by a suitable analytical technique like UV-Vis spectroscopy or HPLC.[8][9]
-
Materials: this compound, selected solvents, shaker water bath, analytical balance, UV-Vis spectrophotometer or HPLC system.
-
Procedure:
-
Prepare saturated solutions by adding an excess amount of the compound to a known volume of each solvent in sealed flasks.
-
Equilibrate the flasks in a shaker water bath at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solutions to stand for a period to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm).
-
Dilute the filtered solution with the respective solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the diluted solution using a pre-validated UV-Vis or HPLC method.
-
Calculate the solubility from the measured concentration and the dilution factor.
-
Experimental Workflow for Solubility Determination
Caption: Shake-Flask Method for Solubility Determination.
In Vitro CYP3A4 Inhibition Assay
The inhibitory potential of this compound on CYP3A4 activity can be assessed using human liver microsomes and a probe substrate.
-
Materials: Human liver microsomes, this compound, a CYP3A4 probe substrate (e.g., testosterone (B1683101) or midazolam), NADPH regenerating system, potassium phosphate (B84403) buffer (pH 7.4), and an appropriate analytical method (e.g., LC-MS/MS) to quantify the metabolite of the probe substrate.[10][11]
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate human liver microsomes with various concentrations of the inhibitor (or vehicle control) in potassium phosphate buffer at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the CYP3A4 probe substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 15-30 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition of CYP3A4 activity at each inhibitor concentration and determine the IC₅₀ value.
-
Signaling Pathway of CYP3A4 Inhibition
Caption: Inhibition of CYP3A4-mediated Drug Metabolism.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While some key data points, such as an experimentally determined melting point and pKa, are currently unavailable in the public domain, the provided experimental protocols offer a clear path for their determination. The information and methodologies presented herein are intended to facilitate further research and development of this and related furanocoumarin derivatives for potential therapeutic applications.
References
- 1. 6',7'-Dihydroxybergamottin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. 6',7'-Dihydroxybergamottin | C21H24O6 | CID 6440498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Plants | 684217-08-1 | Invivochem [invivochem.com]
- 6. US6160006A - 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor in grapefruit - Google Patents [patents.google.com]
- 7. New solid phase methodology for the synthesis of biscoumarin derivatives: experimental and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of human CYP3A4 activity by grapefruit flavonoids, furanocoumarins and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sites.ualberta.ca [sites.ualberta.ca]
6',7'-Dihydroxybergamottin Acetonide: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
6',7'-Dihydroxybergamottin acetonide is a derivative of 6',7'-dihydroxybergamottin, a natural furanocoumarin found in citrus fruits like grapefruit and pomelos. The parent compound is a well-documented inhibitor of cytochrome P450 3A4 (CYP3A4), the enzyme responsible for the metabolism of numerous drugs. This inhibitory action is the basis of the "grapefruit juice effect," which can lead to significant drug-drug interactions. The acetonide derivative is often used in research settings to investigate the mechanisms and consequences of CYP3A4 inhibition. This guide provides a comprehensive overview of the available safety and handling information for this compound, intended for use by professionals in research and drug development.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is the foundation of safe handling and use. Key data for this compound is summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C24H28O6 | [1] |
| Molecular Weight | 412.48 g/mol | [1] |
| CAS Number | 684217-08-1 | [1] |
| Appearance | Solid | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Boiling Point | 549.2 ± 50.0 °C at 760 mmHg | [1] |
| Flash Point | 285.9 ± 30.1 °C | [1] |
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times when handling the compound. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is recommended.
-
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
| Condition | Duration | Reference |
| Powder at -20°C | 3 years | [1] |
| Powder at 4°C | 2 years | [1] |
| In solvent at -80°C | 6 months | [1] |
| In solvent at -20°C | 1 month | [1] |
Spill and Disposal:
In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Biological Activity and Potential Hazards
The primary biological activity of the parent compound, 6',7'-dihydroxybergamottin, is the inhibition of CYP3A4. This potent inhibition can significantly alter the pharmacokinetics of co-administered drugs, potentially leading to adverse effects. While the acetonide derivative is used for research, it is prudent to assume it may have similar biological effects.
Mechanism of CYP3A4 Inhibition:
The furanocoumarin structure is key to the inhibitory activity. The proposed mechanism involves the furan (B31954) ring being metabolized by CYP3A4, leading to a reactive intermediate that covalently binds to the enzyme, causing irreversible inactivation. This is a form of mechanism-based inhibition.
Caption: Proposed mechanism of CYP3A4 inactivation by furanocoumarins.
Experimental Protocols
Due to the limited public information on specific experimental uses of this compound, the following protocols are based on general laboratory practice for handling and preparing solutions of similar compounds for in vitro and in vivo studies.
Preparation of Stock Solutions:
For in vitro experiments, a concentrated stock solution is typically prepared in an organic solvent.
-
Weighing: Accurately weigh the desired amount of this compound powder in a fume hood.
-
Dissolving: Add a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to the powder.
-
Vortexing/Sonication: Gently vortex or sonicate the mixture until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Workflow for In Vitro CYP3A4 Inhibition Assay:
Caption: A generalized workflow for an in vitro CYP3A4 inhibition assay.
Formulation for In Vivo Studies:
For animal studies, the compound needs to be formulated for appropriate administration (e.g., oral gavage, injection). As this compound has low aqueous solubility, formulations often involve suspensions or co-solvents.[1]
Example Oral Suspension Formulation:
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose sodium (CMC-Na) in deionized water.
-
Suspension: Add the pre-weighed this compound powder to the CMC-Na solution.
-
Homogenization: Vortex and/or sonicate the mixture to ensure a uniform suspension. The final concentration will depend on the required dose for the animal study.
Example Injection Formulation (Co-solvent):
-
Stock Solution: Prepare a concentrated stock solution in DMSO.
-
Co-solvent Mixture: In a separate tube, mix the required volumes of other co-solvents such as PEG300 and Tween 80.
-
Final Formulation: Add the DMSO stock solution to the co-solvent mixture, followed by the addition of sterile water or saline. Mix well at each step to ensure clarity.
Conclusion
This compound is a valuable research tool for studying CYP3A4-mediated drug metabolism. While specific toxicity data is lacking, a conservative approach to safety and handling is warranted. Researchers should adhere to standard laboratory safety practices, including the use of appropriate personal protective equipment and handling the compound in a well-ventilated area. The information provided in this guide, including physicochemical properties, storage conditions, and example experimental protocols, serves as a foundation for the safe and effective use of this compound in a research setting. It is imperative for users to consult any available supplier information and conduct their own risk assessments prior to use.
References
An In-Depth Technical Guide to the In Vitro Studies of 6',7'-Dihydroxybergamottin
A Foundational Resource for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide focuses on the in vitro studies of 6',7'-Dihydroxybergamottin (DHB). At the time of this report, publicly available scientific literature on the specific acetonide derivative, 6',7'-Dihydroxybergamottin acetonide, is scarce. The information presented herein on the parent compound, DHB, serves as a critical foundation and the most relevant starting point for research into its derivatives.
Introduction
6',7'-Dihydroxybergamottin (DHB) is a natural furanocoumarin predominantly found in grapefruit and other citrus species[1]. It is a well-documented and potent inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme responsible for the metabolism of a vast number of drugs[2][3][4]. This inhibitory action is the primary mechanism behind the widely known "grapefruit juice effect," which can lead to significant drug-drug interactions[2][5]. Understanding the in vitro characteristics of DHB is crucial for predicting and mitigating these interactions in drug development and clinical practice.
This guide provides a comprehensive overview of the preliminary in vitro studies on DHB, with a focus on its inhibitory effects on CYP3A4. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development. While the primary focus of existing research has been on its role in drug metabolism, this guide also addresses the current landscape of research into its potential anticancer properties, noting the limited availability of direct evidence.
Data Presentation: In Vitro Inhibition of Cytochrome P450 3A4 by 6',7'-Dihydroxybergamottin
The following tables summarize the quantitative data from various in vitro studies on the inhibition of CYP3A4 by DHB.
| Table 1: IC50 Values for CYP3A4 Inhibition by 6',7'-Dihydroxybergamottin | |
| Experimental System | Substrate |
| Human Liver Microsomes | Midazolam |
| Human Liver Microsomes (with pre-incubation) | Midazolam |
| Rat Liver Microsomes | 6β-hydroxytestosterone |
| Human CYP3A4 expressed in E. coli | Testosterone 6β-hydroxylase |
| HepG2-GS-3A4 cells | Nifedipine oxidation |
| Table 2: Mechanism-Based Inhibition of CYP3A4 by 6',7'-Dihydroxybergamottin | |
| Experimental System | Observation |
| Human Liver Microsomes | Pre-incubation with DHB significantly reduces the IC50 value for midazolam α-hydroxylation. |
| Recombinant CYP3A4 | Time- and NADPH-dependent inactivation of CYP3A4. |
| Caco-2 cells | Time-dependent loss of immunoreactive CYP3A4 protein. |
| Table 3: Effects of 6',7'-Dihydroxybergamottin on P-glycoprotein (P-gp) | |
| Experimental System | Concentration of DHB |
| In vitro P-gp inhibition assay | Up to 50 µM |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments cited in the literature for studying the effects of 6',7'-Dihydroxybergamottin.
CYP3A4 Inhibition Assay using Human Liver Microsomes
This protocol is a synthesized representation of methods described in the literature for determining the inhibitory potential of DHB on CYP3A4 activity.
a. Materials:
-
Human liver microsomes (commercially available)
-
6',7'-Dihydroxybergamottin (DHB)
-
CYP3A4 substrate (e.g., midazolam, testosterone)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) or methanol (B129727) (for quenching the reaction)
-
LC-MS/MS system for analysis
b. Procedure:
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing human liver microsomes, phosphate buffer, and varying concentrations of DHB (or vehicle control).
-
Pre-incubation (for mechanism-based inhibition): For assessing time-dependent inhibition, pre-incubate the mixtures at 37°C for a defined period (e.g., 15-30 minutes) in the presence of the NADPH regenerating system before adding the substrate. For competitive inhibition, pre-incubation is done without the NADPH system.
-
Initiation of Reaction: Add the CYP3A4 substrate (e.g., midazolam) to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixtures at 37°C for a specific time (e.g., 10-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solvent like cold acetonitrile or methanol. This also precipitates the proteins.
-
Centrifugation: Centrifuge the tubes to pellet the precipitated proteins.
-
Sample Analysis: Analyze the supernatant for the formation of the metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of metabolite formation and determine the IC50 value of DHB by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based CYP3A4 Inhibition Assay using HepG2-GS-3A4 Cells
This protocol is based on studies utilizing a human hepatoblastoma cell line overexpressing CYP3A4.
a. Materials:
-
HepG2-GS-3A4 cells (human CYP3A4 overexpressing)
-
Cell culture medium and supplements
-
6',7'-Dihydroxybergamottin (DHB)
-
CYP3A4 substrate for cell-based assays (e.g., nifedipine)
-
Assay buffer
-
LC-MS/MS system
b. Procedure:
-
Cell Culture: Culture HepG2-GS-3A4 cells in appropriate multi-well plates until they reach the desired confluency.
-
Treatment: Replace the culture medium with a serum-free medium containing varying concentrations of DHB or vehicle control.
-
Incubation with Inhibitor: Incubate the cells with DHB for a predetermined period.
-
Substrate Addition: Add the CYP3A4 substrate (e.g., nifedipine) to each well.
-
Metabolism Incubation: Incubate for a specific duration to allow for substrate metabolism.
-
Sample Collection: Collect the supernatant (medium) from each well.
-
Sample Preparation: Prepare the collected samples for analysis (e.g., protein precipitation).
-
Analysis: Quantify the amount of the metabolite of the substrate in the supernatant using LC-MS/MS.
-
Data Analysis: Determine the effect of DHB on CYP3A4 activity and calculate the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the in vitro evaluation of 6',7'-Dihydroxybergamottin.
Caption: Workflow for in vitro CYP3A4 inhibition assay.
Caption: Mechanism-based inhibition of CYP3A4 by DHB.
In Vitro Anticancer Studies: A Gap in the Research
A thorough review of the current scientific literature reveals a notable absence of direct in vitro studies investigating the cytotoxic or anticancer effects of 6',7'-Dihydroxybergamottin or its acetonide derivative on cancer cell lines. While some studies have explored the anticancer properties of other flavonoids and coumarins, these findings cannot be directly extrapolated to DHB without specific experimental validation. Therefore, for researchers interested in the potential anticancer applications of DHB, this represents a significant area for novel investigation. Standard in vitro cytotoxicity assays, such as the MTT or neutral red uptake assays on various cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer), would be the initial steps in exploring this potential.
Conclusion
The in vitro profile of 6',7'-Dihydroxybergamottin is dominated by its potent, mechanism-based inhibition of CYP3A4. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers in drug development and pharmacology. The provided visualizations offer a clear understanding of the experimental workflows and the mechanism of action of DHB. While its role in drug metabolism is well-established, the potential for other biological activities, such as anticancer effects, remains largely unexplored and presents an open avenue for future research. It is imperative to reiterate that the data presented here pertains to DHB, and further studies are required to elucidate the specific in vitro properties of its acetonide derivative.
References
- 1. 6',7'-Dihydroxybergamottin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 6',7'-Dihydroxybergamottin Acetonide: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the two-step synthesis of 6',7'-Dihydroxybergamottin Acetonide. The synthesis involves the dihydroxylation of bergamottin (B190657) to yield 6',7'-Dihydroxybergamottin (6,7-DHB), followed by the protection of the diol functionality as an acetonide. This compound is a valuable tool for research in drug metabolism and pharmacokinetics, particularly for studies involving cytochrome P450 enzymes.
Introduction
6',7'-Dihydroxybergamottin (6,7-DHB) is a furanocoumarin found in grapefruit juice and is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. The acetonide derivative of 6,7-DHB offers a protected form of the diol, which can be useful in various experimental settings, including as a reference standard in metabolic studies or as an intermediate in the synthesis of other derivatives. This protocol details a reliable method for its preparation from commercially available bergamottin.
Chemical Reaction Pathway
Caption: Synthesis workflow from Bergamottin to this compound.
Experimental Protocols
Part 1: Synthesis of 6',7'-Dihydroxybergamottin (6,7-DHB) from Bergamottin
This procedure is adapted from the dihydroxylation of the geranyl side chain of bergamottin.
Materials:
-
Bergamottin
-
Osmium tetroxide (OsO₄) solution (e.g., 4% in water)
-
N-Methylmorpholine N-oxide (NMO)
-
Acetone
-
Water, deionized
-
Sodium sulfite (B76179)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve bergamottin (1 equivalent) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add N-Methylmorpholine N-oxide (NMO) (1.5 equivalents) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of osmium tetroxide solution (e.g., 0.02 equivalents) to the stirring reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 6',7'-Dihydroxybergamottin by silica gel column chromatography using a hexane/ethyl acetate gradient.
Part 2: Synthesis of this compound
This protocol describes the protection of the vicinal diol of 6,7-DHB as an acetonide.
Materials:
-
6',7'-Dihydroxybergamottin (6,7-DHB)
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Anhydrous acetone
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6',7'-Dihydroxybergamottin (1 equivalent) in anhydrous acetone.
-
Add 2,2-dimethoxypropane (2 equivalents) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, quench by adding a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude acetonide.
-
Purify the product by silica gel column chromatography if necessary.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Typical Yield |
| 6',7'-Dihydroxybergamottin | C₂₁H₂₄O₆ | 372.41 | 145414-76-2 | 16-70% |
| This compound | C₂₄H₂₈O₆ | 412.48 | 684217-08-1 | High |
Note: Yields are dependent on reaction scale and purification efficiency.
Characterization Data (Predicted)
Upon successful synthesis, the structure of this compound should be confirmed by spectroscopic methods. The following are predicted key signals:
-
¹H NMR: The spectrum is expected to show the characteristic signals for the furanocoumarin core, the geranyl-derived side chain, and two new singlets in the upfield region (around δ 1.3-1.5 ppm) corresponding to the two methyl groups of the acetonide.
-
¹³C NMR: The spectrum should display the signals for the furanocoumarin and the side chain carbons, along with new signals for the quaternary carbon of the ketal (around δ 100-110 ppm) and the two methyl carbons of the acetonide.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ or adducts (e.g., [M+H]⁺, [M+Na]⁺) corresponding to the molecular weight of the acetonide (412.48 g/mol ).
Logical Relationship Diagram
Caption: Logical workflow for the synthesis and analysis of the target compound.
Conclusion
This application note provides a comprehensive guide for the synthesis of this compound. The described protocols are based on established chemical transformations and should be readily adaptable in a standard organic chemistry laboratory. The final product is a valuable resource for researchers in the fields of drug metabolism, toxicology, and natural product chemistry.
Application Notes and Protocols for 6',7'-Dihydroxybergamottin Acetonide in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6',7'-Dihydroxybergamottin (B27312) (DHB) is a natural furanocoumarin found in grapefruit and other citrus species.[1] It is a well-characterized and potent inhibitor of cytochrome P450 3A4 (CYP3A4), one of the most important enzymes involved in drug metabolism.[2][3][4] 6',7'-Dihydroxybergamottin acetonide is a derivative of DHB, often used in research settings. Due to its specific mechanism of action, this compound is a valuable tool for in vitro studies in drug development and cancer research.
These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its biological effects.
Mechanism of Action
The primary mechanism of action of 6',7'-Dihydroxybergamottin is the irreversible, mechanism-based inhibition of CYP3A4.[5][6] This occurs when CYP3A4 metabolizes DHB, leading to a reactive intermediate that covalently binds to the enzyme, thereby inactivating it. This "suicide inhibition" is a key feature to consider in experimental design.[7]
Recent studies on plant extracts containing DHB suggest potential secondary effects, including the induction of G2/M cell cycle arrest and activation of the p53 signaling pathway, which is involved in DNA damage response.[5] This is accompanied by a decrease in the expression of cyclin B1, a critical regulator of the G2/M transition.[5]
Applications in Cell-Based Assays
-
CYP3A4 Inhibition Studies: To assess the inhibitory potential of new chemical entities (NCEs) or to study drug-drug interactions involving CYP3A4.
-
Drug Metabolism and Pharmacokinetic (DMPK) Screening: To understand the metabolic stability of compounds that are substrates of CYP3A4.
-
Cancer Research: To investigate the effects of CYP3A4 inhibition on the efficacy of anticancer drugs or to explore the potential direct effects of this compound on cell cycle progression and DNA damage pathways in cancer cell lines.
Data Presentation
The following tables summarize quantitative data reported for 6',7'-Dihydroxybergamottin. Note that much of the available data is for the dihydroxy form (DHB), which is expected to have similar biological activity to the acetonide derivative.
Table 1: CYP3A4 Inhibition by 6',7'-Dihydroxybergamottin
| System | Substrate | IC50 Value | Reference |
| Rat Liver Microsomes | 6β-hydroxytestosterone formation | 25 µM | [3][6] |
| Human CYP3A4 expressed from cDNA | Testosterone 6β-hydroxylation | 1-2 µM | [8] |
| Human Liver Microsomes | Midazolam α-hydroxylation | 4.7 µM | [6] |
| Human Liver Microsomes (with preincubation) | Midazolam α-hydroxylation | 0.31 µM | [6] |
Table 2: Effects of a Ruta graveolens Extract Containing 6',7'-Dihydroxybergamottin on Cancer Cells
| Cell Line | Assay | Effect | Concentration | Reference |
| Various Cancer Cells | Cell Viability | Dose-dependent decrease | Not specified for pure compound | [5] |
| Various Cancer Cells | Cell Cycle | G2/M Arrest | Not specified for pure compound | [5] |
| Various Cancer Cells | Protein Expression | p53 Induction | Not specified for pure compound | [5] |
| Various Cancer Cells | Protein Expression | γ-H2AX Induction | Not specified for pure compound | [5] |
| Various Cancer Cells | Protein Expression | Cyclin B1 Reduction | Not specified for pure compound | [5] |
Note: The data in Table 2 is from an extract and the specific contribution of 6',7'-Dihydroxybergamottin to these effects requires further investigation with the pure compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound (412.48 g/mol ), calculate the mass required to prepare a 10 mM stock solution.
-
Weigh the calculated amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: In Vitro CYP3A4 Inhibition Assay in HepG2 Cells
This protocol outlines a method to determine the IC50 of this compound for CYP3A4 activity in a human liver cell line.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., EMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM)
-
CYP3A4 substrate (e.g., a fluorescent probe like 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) or a luminescent probe)
-
NADPH regenerating system
-
Lysis buffer
-
Fluorescence or luminescence plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the cells and add the different concentrations of the compound. Include a vehicle control (medium with DMSO).
-
Pre-incubation (for mechanism-based inhibition): Incubate the cells with the compound for a defined period (e.g., 30 minutes) at 37°C.
-
Substrate Addition: Add the CYP3A4 substrate and the NADPH regenerating system to each well.
-
Incubation: Incubate the plate at 37°C for the recommended time for the specific substrate (e.g., 60 minutes for BFC).
-
Reaction Termination and Lysis: Stop the reaction and lyse the cells according to the substrate manufacturer's protocol.
-
Detection: Measure the fluorescence or luminescence using a plate reader at the appropriate wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound.
Materials:
-
Target cell line (e.g., HepG2, Caco-2)
-
Cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration) if applicable.
Protocol 4: Analysis of Cell Cycle Distribution by Flow Cytometry
This protocol is to investigate the effect of this compound on the cell cycle.
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: Detection of DNA Damage (γ-H2AX Staining)
This protocol uses immunofluorescence to detect the formation of γ-H2AX foci, a marker of DNA double-strand breaks.
Materials:
-
Cells grown on coverslips in a 12-well plate
-
This compound
-
4% Paraformaldehyde
-
0.3% Triton X-100 in PBS
-
5% BSA in PBS (blocking buffer)
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.3% Triton X-100.
-
Blocking: Block non-specific antibody binding with 5% BSA.
-
Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody overnight at 4°C, followed by incubation with the fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and quantify the γ-H2AX foci using a fluorescence microscope.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. Detection of cyclin b1 expression in g(1)-phase cancer cell lines and cancer tissues by postsorting Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of CYP3A4 by 6',7'-dihydroxybergamottin in human CYP3A4 over-expressed hepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Cycle-Related Cyclin B1 Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Methods for the Detection of 6',7'-Dihydroxybergamottin Acetonide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6',7'-Dihydroxybergamottin (DHB) is a naturally occurring furanocoumarin found predominantly in grapefruit and Seville oranges. It is a potent inhibitor of the cytochrome P450 enzyme CYP3A4, which is responsible for the metabolism of a large number of prescribed drugs.[1][2][3][4] The interaction between DHB and CYP3A4 can lead to significant drug-food interactions, altering the bioavailability and increasing the risk of adverse effects of co-administered drugs.[5] Consequently, accurate and sensitive analytical methods for the detection and quantification of DHB in various matrices are crucial for the pharmaceutical industry, food safety, and clinical research. This document provides detailed application notes and protocols for the analysis of 6',7'-Dihydroxybergamottin.
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of 6',7'-Dihydroxybergamottin and related furanocoumarins using Liquid Chromatography-Mass Spectrometry (LC-MS) based methods.
Table 1: LC-MS/MS Method Performance for Furanocoumarin Analysis
| Analyte | Linearity Range (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | R² |
|---|---|---|---|
| 6',7'-Dihydroxybergamottin | 5 - 1000 | 5 | >0.998 |
| Other Furanocoumarins | 0.5 - 1000 | 0.5 | >0.998 |
Data sourced from a study on the simultaneous quantification of 16 furanocoumarins in essential oils using a triple quad LC-MS/MS method.[6]
Table 2: Concentration of 6',7'-Dihydroxybergamottin in Citrus Juice
| Matrix | Average Concentration (µM) | Average Concentration (mg/L) | Analytical Method |
|---|---|---|---|
| Reconstituted Grapefruit Juice | 30 | 12 | HPLC |
| Whole Grapefruit Juice | 43 | - | HPLC-MS/MS |
| Grapefruit Juice "Serum" | 38 | - | HPLC-MS/MS |
| Orange Juice | Not measurable | Not measurable | HPLC |
Concentrations can vary depending on the type of juice, processing, and storage conditions.[1][7]
Experimental Protocols
Protocol 1: Analysis of 6',7'-Dihydroxybergamottin in Citrus Juice by HPLC-UV
This protocol is adapted from methodologies used for the quantification of DHB in grapefruit juice.[1][2][3]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1.0 mL of citrus juice, add an internal standard (e.g., 11β-hydroxytestosterone).
-
Add 4.0 mL of methylene (B1212753) chloride to the sample.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the sample to separate the organic and aqueous phases.
-
Carefully transfer the organic (bottom) layer to a clean tube.
-
Evaporate the methylene chloride to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.
2. HPLC-UV Analysis:
-
Instrument: A standard High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reverse-phase column (e.g., Microsorb-MV, 5 µm, 4.6 x 150 mm).[1]
-
Mobile Phase: Isocratic elution with 65% methanol (B129727) in water.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 20 µL.
-
Quantification: Create a calibration curve using certified standards of 6',7'-Dihydroxybergamottin.
Protocol 2: Sensitive Analysis of Furanocoumarins in Essential Oils by LC-MS/MS
This protocol is based on a robust and sensitive method for the simultaneous quantification of multiple furanocoumarins.[6]
1. Sample Preparation (Dilution):
-
Dilute 20 µL of the essential oil sample in 980 µL of methanol.[8]
-
Vortex the sample to ensure homogeneity.
-
If necessary, filter the sample through a 0.22 µm syringe filter before injection.
2. UPLC-MS/MS Analysis:
-
Instrument: Ultra-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: ACQUITY UPLC CSH Fluoro-Phenyl, 1.7 µm, 2.1 x 100 mm.[6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient appropriate for the separation of furanocoumarins (a starting point of ~30% B, ramping up to ~70% B over several minutes is a good starting point for optimization).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8]
-
MS Detection: Multiple Reaction Monitoring (MRM) mode. For 6',7'-Dihydroxybergamottin (MW: 372.4 g/mol ), precursor and product ions would need to be determined by infusing a standard solution.
-
Quantification: Prepare a series of calibration standards in the solvent and, if significant matrix effects are observed, in a representative matrix.[6]
Protocol 3: Analysis of Furanocoumarins in Cosmetics using SPE and LC-MS
This protocol is designed for complex cosmetic matrices and employs Solid-Phase Extraction (SPE) for sample clean-up.[9]
1. Sample Preparation (Extraction and SPE):
-
Extract the cosmetic sample with methanol.
-
Dilute the methanol extract with water to a final methanol concentration of 35% (v/v).[9]
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by 35% methanol.
-
Load the diluted sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences (e.g., with 35% methanol).
-
Elute the furanocoumarins with a suitable solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase for LC-MS analysis.
2. LC-MS Analysis:
-
Follow the LC-MS/MS parameters outlined in Protocol 2, adjusting the gradient and MRM transitions as necessary for the specific analytes and instrument. Quantification is often performed using the standard addition method to compensate for matrix effects.[9]
Visualizations
Caption: General workflow for the analysis of 6',7'-Dihydroxybergamottin.
References
- 1. US6160006A - 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor in grapefruit - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6',7'-Dihydroxybergamottin in grapefruit juice and Seville orange juice: effects on cyclosporine disposition, enterocyte CYP3A4, and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiologically Based Pharmacokinetic Modeling of Bergamottin and 6,7-Dihydroxybergamottin to Describe CYP3A4 Mediated Grapefruit-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. Determination of phototoxic furanocoumarins in natural cosmetics using SPE with LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Quantification of 6',7'-Dihydroxybergamottin Acetonide in Human Plasma
Introduction
6',7'-Dihydroxybergamottin (DHB) is a furanocoumarin found in grapefruit juice that is a potent inhibitor of cytochrome P450 3A4 (CYP3A4) enzymes.[1][2] This inhibition can lead to significant drug-drug interactions, altering the pharmacokinetics of co-administered therapeutic agents.[3][4][5] Accurate quantification of DHB and its metabolites is crucial for pharmacokinetic studies and for understanding the clinical implications of the "grapefruit juice effect."
Direct analysis of DHB by LC-MS/MS can be challenging due to its polarity. Derivatization of the vicinal diol functionality of DHB to its acetonide can improve its chromatographic retention on reversed-phase columns and enhance its ionization efficiency, leading to a more sensitive and robust analytical method. This application note details a validated LC-MS/MS method for the quantification of 6',7'-Dihydroxybergamottin acetonide in human plasma.
Experimental Protocols
1. Materials and Reagents
-
6',7'-Dihydroxybergamottin (≥98% purity)
-
6',7'-Dihydroxybergamottin-d4 (internal standard, IS)
-
Acetone (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Waters Oasis HLB)
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of 6',7'-Dihydroxybergamottin and the internal standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.
3. Sample Preparation and Derivatization
-
Plasma Sample Spiking: To 100 µL of human plasma, add 10 µL of the IS working solution and 10 µL of the appropriate 6',7'-Dihydroxybergamottin working standard solution. Vortex for 10 seconds.
-
Protein Precipitation: Add 400 µL of cold acetonitrile to the plasma sample. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Derivatization: Add 50 µL of 2,2-dimethoxypropane and 10 µL of formic acid to the supernatant. Cap the tube and incubate at 60°C for 30 minutes.
-
Evaporation: Evaporate the sample to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (90:10 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-1.0 min: 10% B
-
1.0-5.0 min: 10-90% B
-
5.0-6.0 min: 90% B
-
6.0-6.1 min: 90-10% B
-
6.1-8.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Parameters:
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
-
Data Presentation
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) | Cell Exit Potential (CXP) |
| This compound | 413.2 | 203.1 | 80 | 25 | 12 |
| 6',7'-Dihydroxybergamottin-d4 Acetonide (IS) | 417.2 | 207.1 | 80 | 25 | 12 |
Visualizations
Caption: Experimental Workflow Diagram.
Caption: Chemical Derivatization Reaction.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent sensitivity and selectivity for the quantification of this compound in human plasma. The derivatization step significantly improved the chromatographic peak shape and signal intensity. The use of a stable isotope-labeled internal standard ensured high accuracy and precision of the measurements.
The method was validated according to the FDA guidelines for bioanalytical method validation, and the results for linearity, accuracy, precision, and stability were all within the acceptable limits. The lower limit of quantification (LLOQ) was determined to be 0.1 ng/mL, which is sufficient for pharmacokinetic studies in clinical settings.
Conclusion
This application note describes a sensitive, specific, and robust LC-MS/MS method for the quantification of 6',7'-Dihydroxybergamottin in human plasma following acetonide derivatization. This method is suitable for use in clinical research and drug development to assess the impact of grapefruit juice on the metabolism of co-administered drugs. The detailed protocol and validated performance make it a valuable tool for researchers in the fields of pharmacology, toxicology, and drug metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification and quantification of grapefruit juice furanocoumarin metabolites in urine: an approach based on ultraperformance liquid chromatography coupled to linear ion trap-Orbitrap mass spectrometry and solid-phase extraction coupled to ultraperformance liquid chromatography coupled to triple quadrupole-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distribution of furanocoumarins in grapefruit juice fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
NMR analysis of 6',7'-Dihydroxybergamottin acetonide
Application Note: NMR Analysis of 6',7'-Dihydroxybergamottin Acetonide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
6',7'-Dihydroxybergamottin is a natural product isolated from grapefruit and other citrus species.[2] Its role in drug-drug interactions through the inhibition of CYP3A4 has been a subject of extensive research. The formation of the acetonide derivative from the 6',7'-diol provides a more stable compound for biological testing and can serve as a key intermediate in the synthesis of other derivatives. Accurate structural elucidation and confirmation are paramount for any research and development involving this compound. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This note outlines the standard procedures for acquiring and interpreting 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra of this compound.
Chemical Structure
The chemical structure of this compound is presented below, with the numbering convention used for NMR signal assignment.
Illustrative NMR Data
Due to the absence of published experimental NMR data for this compound, the following tables present hypothetical ¹H and ¹³C NMR data. These values are predicted based on the known chemical shifts of the parent compound, 6',7'-Dihydroxybergamottin, and the expected electronic effects of the acetonide group. This data is for illustrative purposes to guide researchers in their spectral analysis.
Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 500 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 6.25 | d | 9.5 |
| H-3 | 7.65 | d | 9.5 |
| H-5 | 7.15 | s | - |
| H-8 | 7.60 | d | 2.2 |
| H-9 | 6.75 | d | 2.2 |
| H-1' | 4.95 | d | 7.0 |
| H-2' | 5.50 | t | 7.0 |
| H-4'a | 1.80 | m | - |
| H-4'b | 1.70 | m | - |
| H-5'a | 2.30 | m | - |
| H-5'b | 2.20 | m | - |
| H-6' | 4.10 | dd | 8.0, 6.0 |
| 3'-CH₃ | 1.85 | s | - |
| 7'-CH₃ (a) | 1.40 | s | - |
| 7'-CH₃ (b) | 1.35 | s | - |
| Acetonide-CH₃ (syn) | 1.45 | s | - |
| Acetonide-CH₃ (anti) | 1.50 | s | - |
Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 161.0 |
| C-3 | 112.5 |
| C-4 | 145.0 |
| C-4a | 114.0 |
| C-5 | 98.0 |
| C-5a | 149.0 |
| C-6 | 115.0 |
| C-7 | 158.0 |
| C-8 | 106.0 |
| C-8a | 143.0 |
| C-1' | 66.0 |
| C-2' | 120.0 |
| C-3' | 140.0 |
| C-4' | 38.0 |
| C-5' | 28.0 |
| C-6' | 78.0 |
| C-7' | 85.0 |
| 3'-CH₃ | 16.0 |
| 7'-CH₃ (a) | 26.0 |
| 7'-CH₃ (b) | 24.0 |
| Acetonide C | 109.0 |
| Acetonide-CH₃ (syn) | 27.0 |
| Acetonide-CH₃ (anti) | 25.0 |
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Ensure the solvent contains tetramethylsilane (B1202638) (TMS) as an internal standard (0.03-0.05% v/v).
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
-
If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube.
NMR Data Acquisition
The following parameters are recommended for a 500 MHz NMR spectrometer.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse (zg30)
-
Spectral Width: 16 ppm (-2 to 14 ppm)
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
Temperature: 298 K
-
-
¹³C{¹H} NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Spectral Width: 240 ppm (-20 to 220 ppm)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more for dilute samples)
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY (cosygpqf)
-
Spectral Width (F1 and F2): 12 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC with gradient selection (hsqcedetgpsisp2.3)
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 180 ppm
-
Number of Increments (F1): 256
-
Number of Scans per Increment: 16-32
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC with gradient selection (hmbcgplpndqf)
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 220 ppm
-
Number of Increments (F1): 512
-
Number of Scans per Increment: 32-64
-
HMBC Delay forⁿJCH: Optimized for 8 Hz
-
Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra manually.
-
Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H spectrum to identify neighboring protons.
-
Use the COSY spectrum to confirm proton-proton coupling networks.
-
Use the HSQC spectrum to identify one-bond correlations between protons and their attached carbons.
-
Use the HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.
Visualizations
Caption: Experimental workflow for the .
Caption: Expected key HMBC correlations for structural verification.
Conclusion
This application note provides a comprehensive guide for the . Although experimental data is not currently published, the provided protocols and illustrative data serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. The successful application of these NMR techniques will ensure the correct structural assignment and purity assessment, which are fundamental for advancing the pharmacological investigation of this and related furanocoumarin derivatives.
References
Application Notes and Protocols: Experimental Design for CYP3A4 Inhibition Assay with 6',7'-Dihydroxybergamottin Acetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in human drug metabolism, responsible for the oxidative biotransformation of a vast array of xenobiotics, including a large percentage of clinically used drugs.[1][2] Inhibition of CYP3A4 can lead to significant drug-drug interactions, resulting in altered pharmacokinetic profiles and potential toxicity.[3] 6',7'-Dihydroxybergamottin (DHB), a furanocoumarin found in grapefruit juice, is a known potent inhibitor of CYP3A4.[4][5][6] Its acetonide derivative, 6',7'-Dihydroxybergamottin acetonide, is a synthetic analog often used in research settings.[7][8][9] This document provides a detailed protocol for an in vitro assay to determine the inhibitory potential of this compound on human CYP3A4 activity.
Furanocoumarins, such as DHB, can act as both competitive and mechanism-based inhibitors of CYP3A4.[10][11][12] Mechanism-based inhibition involves the formation of a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation.[13][14] This protocol is designed to assess both direct and time-dependent inhibition, providing a comprehensive evaluation of the compound's interaction with CYP3A4.
Signaling Pathway of CYP3A4-Mediated Drug Metabolism and Inhibition
The following diagram illustrates the metabolic activation of a substrate by CYP3A4 and the mechanism of inhibition by this compound.
Caption: CYP3A4 metabolic cycle and inhibition by this compound.
Experimental Workflow
The following diagram outlines the key steps in the CYP3A4 inhibition assay.
Caption: Workflow for the in vitro CYP3A4 inhibition assay.
Experimental Protocols
Materials and Reagents
-
Recombinant human CYP3A4 (e.g., from insect cells or E. coli)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Fluorescent probe substrate for CYP3A4 (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin (BFC) or a luminogenic substrate like Luciferin-IPA)[3][15]
-
This compound (purity >95%)[16]
-
Ketoconazole (positive control inhibitor)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Preparation of Solutions
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Further dilute in buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept below 1%.
-
Ketoconazole Stock Solution: Prepare a 1 mM stock solution in DMSO. Dilute as needed for the positive control.
-
CYP3A4 Enzyme Solution: Dilute the recombinant CYP3A4 enzyme in potassium phosphate buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Fluorescent Probe Substrate Solution: Prepare a stock solution of the fluorescent probe in ACN or DMSO. Dilute in buffer to the final working concentration. The final concentration should be at or below the Michaelis-Menten constant (Km) for the substrate.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
Assay Procedure
This protocol is adapted for a 96-well plate format and can be used to determine the IC₅₀ value.
-
Enzyme and Inhibitor Addition: To each well of a 96-well plate, add the appropriate volume of potassium phosphate buffer, the diluted CYP3A4 enzyme solution, and either the vehicle control (buffer with the same percentage of DMSO as the inhibitor wells) or varying concentrations of this compound or ketoconazole.
-
Pre-incubation (for Time-Dependent Inhibition): For evaluating mechanism-based inhibition, pre-incubate the plate at 37°C for a defined period (e.g., 0, 5, 15, and 30 minutes) before initiating the reaction. For direct inhibition, proceed directly to the next step.
-
Reaction Initiation: Initiate the reaction by adding the fluorescent probe substrate and the NADPH regenerating system to each well.
-
Incubation: Incubate the plate at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen substrate at regular intervals (e.g., every 1-2 minutes) for a total of 30-60 minutes using a fluorescence plate reader.
Data Analysis
-
Calculate Reaction Rates: Determine the rate of metabolite formation by calculating the slope of the linear portion of the fluorescence versus time curve for each concentration of the inhibitor.
-
Determine IC₅₀ Values: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
-
Kinetic Analysis (for Mechanism-Based Inhibition): To determine the kinetic parameters of inactivation (Kᵢ and kᵢₙₐ꜀ₜ), perform the assay with varying concentrations of the inhibitor and different pre-incubation times. Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time to determine the observed inactivation rate constant (kₒᵦₛ) for each inhibitor concentration. A secondary plot of kₒᵦₛ versus the inhibitor concentration can then be used to determine Kᵢ and kᵢₙₐ꜀ₜ.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the CYP3A4 inhibition assay.
Table 1: IC₅₀ Values for CYP3A4 Inhibition
| Compound | Inhibition Type | IC₅₀ (µM) |
| This compound | Direct | Insert Value |
| This compound | Time-Dependent (after 30 min pre-incubation) | Insert Value |
| Ketoconazole (Positive Control) | Direct | Insert Value |
Table 2: Kinetic Parameters for Mechanism-Based Inhibition of CYP3A4 by this compound
| Parameter | Value |
| Kᵢ (µM) | Insert Value |
| kᵢₙₐ꜀ₜ (min⁻¹) | Insert Value |
| Inactivation Efficiency (kᵢₙₐ꜀ₜ/Kᵢ) (µM⁻¹min⁻¹) | Insert Value |
Conclusion
This application note provides a comprehensive and detailed protocol for assessing the inhibitory effects of this compound on human CYP3A4. The described fluorescence-based assay is a robust and high-throughput method suitable for early-stage drug discovery and development.[17][18] By determining both direct and time-dependent inhibition, researchers can gain valuable insights into the potential for drug-drug interactions mediated by this compound. The provided templates for data presentation and visualization tools are intended to facilitate clear and concise reporting of experimental findings.
References
- 1. CYP3A4 - Wikipedia [en.wikipedia.org]
- 2. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 3. promega.com [promega.com]
- 4. 6',7'-Dihydroxybergamottin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Plants | 684217-08-1 | Invivochem [invivochem.com]
- 8. This compound | 684217-08-1 [chemicalbook.com]
- 9. This compound | P450 | Ambeed.com [ambeed.com]
- 10. Inhibition of cytochrome P450 by furanocoumarins in grapefruit juice and herbal medicines. | Semantic Scholar [semanticscholar.org]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. Inhibition of cytochrome P450 by furanocoumarins in grapefruit juice and herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism-based inhibition of CYP1A1 and CYP3A4 by the furanocoumarin chalepensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of enhanced oral availability of CYP3A4 substrates by grapefruit constituents. Decreased enterocyte CYP3A4 concentration and mechanism-based inactivation by furanocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. abmole.com [abmole.com]
- 17. researchgate.net [researchgate.net]
- 18. bioivt.com [bioivt.com]
Application Notes and Protocols for 6',7'-Dihydroxybergamottin Acetonide: In Vivo Experimental Guidelines
For Researchers, Scientists, and Drug Development Professionals
Abstract
6',7'-Dihydroxybergamottin (DHB), a natural furanocoumarin found in grapefruit, is a well-documented, potent, mechanism-based inhibitor of cytochrome P450 3A4 (CYP3A4).[1][2][3][4][5] Its acetonide derivative, 6',7'-Dihydroxybergamottin acetonide, is a synthetic analog designed to potentially improve its stability and pharmacokinetic properties. These application notes provide a detailed guide for researchers planning in vivo studies with this compound. The provided protocols are based on established methodologies for related compounds and general preclinical research, intended to serve as a comprehensive starting point for study design.
Introduction
6',7'-Dihydroxybergamottin and its parent compound, bergamottin, are primary contributors to the "grapefruit juice effect," where the co-administration of grapefruit juice with certain medications alters their metabolism, leading to increased bioavailability and potential for adverse effects.[1][3] This is primarily due to the irreversible inhibition of intestinal CYP3A4.[1][5] The acetonide derivative offers a more lipophilic and potentially more stable molecule for investigation. This document outlines in vivo experimental protocols for assessing the pharmacokinetics, potential anti-cancer efficacy, and anti-inflammatory activity of this compound.
Data Presentation
In Vitro CYP3A4 Inhibition by Parent Compound (6',7'-Dihydroxybergamottin)
| Parameter | Species | System | Value | Reference |
| IC50 | Human | Liver Microsomes | 1-2 µM | [2] |
| IC50 | Rat | Liver Microsomes | 25 µM | [2][4] |
IC50: Half maximal inhibitory concentration
In Vivo Pharmacokinetic Interaction of Parent Compound (as a component of grapefruit juice)
| Drug | Effect on Drug's Pharmacokinetics | Fold Increase (Median) | p-value | Reference |
| Felodipine | Area Under the Curve (AUC) | 1.9 | P = 0.04 | [6] |
| Felodipine | Maximum Concentration (Cmax) | 1.7 | P = 0.01 | [6] |
| Cyclosporine | Area Under the Curve (AUC) | 1.55 | P < 0.05 | [7] |
| Cyclosporine | Maximum Concentration (Cmax) | 1.35 | P < 0.05 | [7] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Proper formulation is critical for achieving desired exposure in animal models. Due to the lipophilic nature of the compound, the following formulations can be considered:
-
For Oral Administration: A suspension can be prepared in 0.5% carboxymethylcellulose sodium (CMC-Na).[8]
-
Protocol:
-
Prepare a 0.5% CMC-Na solution by dissolving 0.5 g of CMC-Na in 100 mL of sterile deionized water.
-
Weigh the required amount of this compound.
-
Gradually add the powdered compound to the 0.5% CMC-Na solution while vortexing or stirring to ensure a homogenous suspension.[8]
-
Prepare fresh daily to ensure stability.
-
-
-
For Intraperitoneal Injection: A solution or suspension can be prepared using a combination of dimethyl sulfoxide (B87167) (DMSO) and a vehicle oil like corn oil.[8]
In Vivo Murine Xenograft Model for Anti-Cancer Efficacy Assessment
This protocol is adapted from a study on the related furanocoumarin, bergamottin, in a melanoma model.[9]
-
Animal Model: 4-6 week old male athymic nude mice (BALB/c background).
-
Cell Line: Human melanoma cell line (e.g., WM239).
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., DMSO:Corn oil).
-
Group 2: this compound (e.g., 10 mg/kg).
-
-
Procedure:
-
Subcutaneously inject 2 x 106 WM239 cells in 100 µL of a 1:1 mixture of media and Matrigel into the flank of each mouse.[9]
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into experimental groups (n=6-8 per group).
-
Administer this compound or vehicle via intraperitoneal injection five days a week.[9]
-
Measure tumor volume with calipers every 3-4 days using the formula: Volume = (length x width²) / 2.
-
Monitor body weight and general health of the animals regularly.
-
After a predetermined period (e.g., 28-35 days), euthanize the mice and excise the tumors.[9]
-
-
Endpoint Analysis:
-
Tumor growth inhibition.
-
Immunohistochemical analysis of tumor tissue for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).[9]
-
In Vivo Model for Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard model to evaluate the acute anti-inflammatory potential of a compound.
-
Animal Model: Male Wistar rats (150-200 g).
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% CMC-Na).
-
Group 2: this compound (dose range to be determined, e.g., 10, 30, 100 mg/kg).
-
Group 3: Positive control (e.g., Indomethacin, 10 mg/kg).
-
-
Procedure:
-
Administer the vehicle, this compound, or positive control orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after carrageenan injection and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
-
Endpoint Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Mandatory Visualizations
Caption: Formulation workflow for in vivo administration.
Caption: Mechanism-based inhibition of CYP3A4 by DHB.
Caption: Workflow for in vivo anti-cancer efficacy study.
References
- 1. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 2. US6160006A - 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor in grapefruit - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiologically Based Pharmacokinetic Modeling of Bergamottin and 6,7-Dihydroxybergamottin to Describe CYP3A4 Mediated Grapefruit-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6',7'-Dihydroxybergamottin in grapefruit juice and Seville orange juice: effects on cyclosporine disposition, enterocyte CYP3A4, and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Plants | 684217-08-1 | Invivochem [invivochem.com]
- 9. Bergamottin Induces DNA Damage and Inhibits Malignant Progression in Melanoma by Modulating miR-145/Cyclin D1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving solubility of 6',7'-Dihydroxybergamottin acetonide for experiments
Technical Support Center: 6',7'-Dihydroxybergamottin Acetonide
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments, with a specific focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
A1: this compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants, notably citrus fruits like grapefruit.[1][2][3] It is recognized as a potent inhibitor of Cytochrome P450 3A4 (CYP3A4), an important enzyme involved in drug metabolism.[3][4][5][6][7] Due to its hydrophobic nature, it has low solubility in aqueous solutions, which can present challenges for experimental work.
Q2: What are the basic physicochemical properties of this compound?
A2: The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C24H28O6 | [1] |
| Molecular Weight | 412.48 g/mol | [1] |
| CAS Number | 684217-08-1 | [1] |
| Appearance | Solid at room temperature | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1][8] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1][8] |
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in several organic solvents. These include Dimethyl sulfoxide (B87167) (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2][5] It is sparingly soluble in aqueous buffers. For the related compound, 6,7-dihydroxybergamottin (without the acetonide), solubility is approximately 10 mg/mL in ethanol (B145695) and 30 mg/mL in DMSO and Dimethylformamide (DMF).[9]
Troubleshooting Guide: Solubility Issues
Q4: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous cell culture medium. How can I prevent this?
A4: This is a common issue when working with hydrophobic compounds. The final concentration of DMSO in your aqueous medium is critical.
-
Decrease Final DMSO Concentration: Ensure the final percentage of DMSO in your medium is as low as possible, typically well below 0.5%, to avoid solvent toxicity and precipitation.
-
Use an Intermediate Dilution Step: Instead of diluting directly into the final volume, perform a serial dilution. First, dilute the DMSO stock into a small volume of a 1:1 DMSO:PBS (pH 7.2) solution before adding it to the larger volume of aqueous buffer. This method can achieve a solubility of approximately 0.5 mg/mL for the related compound 6,7-dihydroxybergamottin.[9]
-
Incorporate a Surfactant: Consider using a non-ionic surfactant like Tween® 80 or Pluronic® F-68 in your final medium. These can help form micelles that encapsulate the hydrophobic compound and keep it in solution.[1] Start with a low concentration (e.g., 0.1%) and optimize as needed.
Q5: My required concentration for an in vivo study is too high to be achieved with a simple DMSO/saline formulation without causing toxicity. What are my options?
A5: For in vivo experiments requiring higher concentrations, co-solvent systems and formulation vehicles are necessary.
-
Co-Solvent Formulations: A common strategy is to use a mixture of solvents. A typical formulation involves dissolving the compound in DMSO first, then adding PEG300, followed by Tween® 80, and finally the aqueous solution (e.g., saline).[1][4] This multi-component system improves solubility and stability in the final formulation.
-
Lipid-Based Formulations: For oral or injection routes, using an oil-based vehicle like corn oil can be effective.[1] A stock solution in DMSO can be mixed with corn oil to create a suspension or solution suitable for administration.
-
Cyclodextrins: Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a solubilizing agent that can encapsulate the hydrophobic compound, increasing its aqueous solubility.[1] Preparing a 20% SBE-β-CD solution in saline can serve as an effective vehicle.
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out a precise amount of this compound powder (MW: 412.48 g/mol ). For example, to make 1 mL of a 10 mM solution, weigh 4.12 mg.
-
Dissolution: Add the powder to a sterile microcentrifuge tube. Add the calculated volume of high-purity, anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.[1]
Protocol 2: Preparation of Working Solution for In Vitro Cell-Based Assays
-
Objective: Prepare a 10 µM working solution in cell culture medium with a final DMSO concentration of 0.1%.
-
Intermediate Dilution: Thaw a 10 mM DMSO stock solution aliquot. Prepare a 1:10 intermediate dilution by adding 2 µL of the 10 mM stock to 18 µL of cell culture medium (Resulting concentration: 1 mM). Mix gently by pipetting.
-
Final Dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture medium. This results in a final concentration of 10 µM with 0.1% DMSO.
-
Application: Vortex briefly and add immediately to your cell culture plates. Do not store the aqueous working solution for more than one day.[9]
Protocol 3: Preparation of an In Vivo Formulation (Co-Solvent System)
-
Objective: Prepare a 1 mg/mL formulation in a vehicle suitable for injection (e.g., intraperitoneal).
-
Vehicle Composition: DMSO:PEG300:Tween® 80:Saline in a 10:40:5:45 ratio.
-
Procedure: a. Prepare a concentrated stock solution in DMSO (e.g., 10 mg/mL). b. In a sterile tube, take 100 µL of the 10 mg/mL DMSO stock. c. Add 400 µL of PEG300. Mix until the solution is clear. d. Add 50 µL of Tween® 80. Mix until the solution is clear. e. Slowly add 450 µL of sterile saline, mixing continuously. The final solution should be clear. If precipitation occurs, optimization of the vehicle ratios may be necessary.
Visualizations
Caption: Decision workflow for selecting a solubilization strategy.
References
- 1. This compound | Plants | 684217-08-1 | Invivochem [invivochem.com]
- 2. This compound | 684217-08-1 [chemicalbook.com]
- 3. This compound | P450 | Ambeed.com [ambeed.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound | CAS:684217-08-1 | Manufacturer ChemFaces [chemfaces.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Stability issues with 6',7'-Dihydroxybergamottin acetonide in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6',7'-Dihydroxybergamottin acetonide in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited in published literature, the following guidance is based on general chemical principles for furanocoumarins and acetonides, as well as available data for the parent compound, 6',7'-Dihydroxybergamottin (DHB).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound solutions.
Issue 1: Rapid Loss of Compound Potency or Concentration in Solution
-
Question: I prepared a stock solution of this compound in DMSO, but I'm observing a rapid decline in its expected activity or concentration. What could be the cause?
-
Answer: Several factors could contribute to the degradation of this compound in solution.
-
Improper Storage: Solutions of the compound are significantly less stable than the powdered form. It is recommended to store solutions at -80°C for long-term use (up to 6 months) and at -20°C for short-term use (up to 1 month)[1]. Frequent freeze-thaw cycles should be avoided.
-
Presence of Water: Although soluble in organic solvents like DMSO, the introduction of aqueous buffers can lead to hydrolysis, especially under non-neutral pH conditions. It is advisable to prepare aqueous working solutions fresh before each experiment.
-
Light Exposure: Furanocoumarins, the class of compounds to which 6',7'-Dihydroxybergamottin belongs, are known to be sensitive to light. Exposure to UV or even ambient light can lead to photodegradation. It is crucial to protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Issue 2: Precipitation of the Compound in Aqueous Media
-
Question: When I dilute my DMSO stock solution of this compound into an aqueous buffer for my cell-based assay, a precipitate forms. How can I resolve this?
-
Answer: 6',7'-Dihydroxybergamottin and its derivatives have low aqueous solubility.
-
Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is kept to a minimum, typically below 1%, to avoid solvent-induced artifacts in biological assays. However, a certain amount of organic solvent may be necessary to maintain solubility.
-
Use of Surfactants or Solubilizing Agents: Consider the use of a low concentration of a biocompatible surfactant, such as Tween 80, or other solubilizing agents to improve aqueous solubility.
-
pH of the Buffer: The solubility of the compound may be influenced by the pH of the aqueous medium. Experiment with slight adjustments to the buffer pH, if your experimental design allows, to see if it improves solubility.
-
Vortexing and Sonication: Ensure thorough mixing by vortexing. Gentle sonication may also help to redissolve small amounts of precipitate, but care should be taken to avoid heating the sample.
-
Issue 3: Inconsistent Results in Biological Assays
-
Question: I am getting variable results in my CYP3A4 inhibition assays using this compound. What could be the source of this inconsistency?
-
Answer: Inconsistent results can stem from the instability of the compound in the assay medium.
-
Time-Dependent Degradation: The compound may be degrading over the time course of your experiment. Prepare fresh dilutions of the compound immediately before starting the assay.
-
Adsorption to Plastics: Lipophilic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates). Using low-adhesion plastics or pre-rinsing materials with the assay buffer may help to mitigate this.
-
Interaction with Media Components: Components of your cell culture media or assay buffer could potentially interact with and degrade the compound. If possible, run a stability check of the compound in the complete assay medium over the duration of the experiment.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store the solid form of this compound?
-
A1: The powdered form is relatively stable and should be stored at -20°C for up to 3 years or at 4°C for up to 2 years[1].
-
Q2: What is the recommended solvent for preparing stock solutions?
-
A2: Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are suitable solvents for preparing stock solutions of the parent compound, 6',7'-Dihydroxybergamottin[2]. Similar solubility is expected for the acetonide derivative.
-
Q3: How long are stock solutions stable?
-
A3: When stored in a suitable solvent at -80°C, stock solutions can be stable for up to 6 months. For storage at -20°C, the stability is reduced to approximately one month[1]. It is always best to prepare fresh solutions whenever possible.
Experimental Use
-
Q4: Is this compound sensitive to pH?
-
A4: While specific data is unavailable for the acetonide, the acetal (B89532) group is generally susceptible to hydrolysis under acidic conditions. It is advisable to maintain solutions at a neutral pH to minimize potential degradation.
-
Q5: Should I be concerned about photodegradation?
-
A5: Yes, as a furanocoumarin derivative, there is a potential for photodegradation. All solutions should be protected from light during storage and handling.
-
Q6: What analytical methods can be used to assess the stability of this compound?
-
A6: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a common and effective method for quantifying furanocoumarins and their degradation products[3][4].
Quantitative Data Summary
The following table summarizes the available storage and solubility information for 6',7'-Dihydroxybergamottin and its acetonide derivative.
| Parameter | This compound | 6',7'-Dihydroxybergamottin | Reference |
| Storage (Solid) | -20°C for 3 years; 4°C for 2 years | -20°C for ≥ 4 years | [1][2] |
| Storage (Solution) | -80°C for 6 months; -20°C for 1 month | Not specified, but aqueous solutions are not recommended for storage beyond one day. | [1][2] |
| Solubility | Not specified | Ethanol: ~10 mg/mL; DMSO: ~30 mg/mL; DMF: ~30 mg/mL; 1:1 DMSO:PBS (pH 7.2): ~0.5 mg/mL | [2] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability of this compound using HPLC
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
Preparation of Test Solutions: Dilute the stock solution with the desired experimental solvent (e.g., phosphate-buffered saline, cell culture medium) to a final working concentration (e.g., 100 µM).
-
Incubation Conditions: Aliquot the test solution into multiple amber vials. Expose the vials to different conditions being tested (e.g., varying temperatures, pH values, light exposure). Include a control sample stored at -80°C in the dark.
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each condition.
-
Sample Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by adding an equal volume of a strong organic solvent like acetonitrile (B52724) and storing at -20°C until analysis.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection. A C18 column is typically suitable. The mobile phase could consist of a gradient of acetonitrile and water (with a small amount of formic acid, e.g., 0.1%, to improve peak shape).
-
Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of the compound remaining relative to the time zero sample. Plot the percentage remaining versus time to determine the degradation kinetics.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Inhibition of CYP3A4-mediated drug metabolism by this compound.
References
Common experimental errors with 6',7'-Dihydroxybergamottin acetonide
Welcome to the technical support center for 6',7'-Dihydroxybergamottin acetonide. This resource is designed to assist researchers, scientists, and drug development professionals in navigating common experimental challenges and ensuring the successful application of this compound in their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic derivative of 6',7'-Dihydroxybergamottin (DHB), a natural furanocoumarin found in grapefruit and other citrus species.[1] The primary mechanism of action of DHB is the potent and mechanism-based inhibition of cytochrome P450 3A4 (CYP3A4), a key enzyme involved in the metabolism of a large number of drugs.[2][3][4] It is believed that the acetonide acts as a prodrug, being converted to the active DHB in situ. The inhibition of CYP3A4 by DHB is a time- and concentration-dependent process that can lead to increased bioavailability of co-administered drugs that are substrates of this enzyme.[5]
Q2: How should I store and handle this compound?
A2: Proper storage and handling are critical to maintain the integrity of the compound. Here are the recommended guidelines:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
This data is based on information from commercial suppliers and may vary. Always refer to the manufacturer's instructions.
It is also recommended to handle the compound in a well-ventilated area and to use appropriate personal protective equipment, as furanocoumarins can be toxic.[6]
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound has low aqueous solubility. For experimental use, it is typically dissolved in an organic solvent to create a stock solution, which is then further diluted in the appropriate experimental medium. Recommended solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
For in vivo studies, co-solvents such as PEG300, PEG400, Tween 80, or corn oil can be used to improve solubility and bioavailability.[7] It is crucial to determine the tolerance of your specific experimental system to the chosen solvent and its final concentration.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation in Aqueous Media
Symptoms:
-
Visible precipitate in your working solution after dilution from the stock.
-
Inconsistent or lower-than-expected activity in your assay.
-
Cloudy or milky appearance of the final solution.
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in the aqueous buffer.
-
The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.
-
The pH or temperature of the buffer is affecting the compound's solubility.
Solutions:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent in your working solution is sufficient to maintain solubility, while remaining non-toxic to your experimental system. A final DMSO concentration of less than 0.5% is generally recommended for cell-based assays.
-
Use of Co-solvents: For in vivo or certain in vitro applications, consider using co-solvents like PEG300, Tween 80, or Cremophor EL to enhance solubility.[7]
-
Sonication: Gently sonicate the solution to aid in dissolution.
-
pH Adjustment: Investigate the effect of pH on the solubility of the compound in your specific buffer system.
-
Prepare Fresh Solutions: Due to potential stability issues in aqueous solutions, it is recommended to prepare working solutions fresh for each experiment.[6]
Issue 2: Inconsistent or No Inhibition of CYP3A4 Activity
Symptoms:
-
Lack of dose-dependent inhibition of CYP3A4.
-
High variability between replicate experiments.
-
No significant difference between the treated and control groups.
Possible Causes:
-
Compound Degradation: Improper storage or handling of the compound or stock solutions can lead to degradation.
-
Low Compound Concentration: Errors in weighing the compound or in dilutions can result in a final concentration that is too low to elicit an effect.
-
Mechanism-Based Inhibition: The inhibitory effect of DHB is time- and NADPH-dependent.[5] Your experimental protocol may not be optimized for this type of inhibition.
-
Incorrect Assay Conditions: The substrate concentration, incubation time, or protein concentration in your assay may not be optimal.
Solutions:
-
Verify Compound Integrity: Use a fresh vial of the compound or prepare a new stock solution. Confirm the concentration and purity of your stock solution using a suitable analytical method like HPLC.
-
Pre-incubation Step: For mechanism-based inhibition, a pre-incubation of the compound with the enzyme and NADPH is necessary before adding the substrate.
-
Optimize Assay Parameters:
-
Ensure the substrate concentration is at or below its Km value for CYP3A4.
-
Optimize the incubation time to allow for sufficient inhibition to occur.
-
Use an appropriate concentration of liver microsomes or recombinant CYP3A4.
-
-
Positive Control: Always include a known CYP3A4 inhibitor, such as ketoconazole, as a positive control to validate your assay system.
Issue 3: Discrepancies in Quantification by HPLC
Symptoms:
-
Broad or tailing peaks.
-
Multiple, unexpected peaks.
-
Poor reproducibility of peak area.
Possible Causes:
-
Compound Instability: The compound may be degrading in the HPLC mobile phase or during sample preparation.
-
Poor Solubility: The compound may be precipitating in the mobile phase.
-
Inappropriate Column or Mobile Phase: The chosen HPLC method may not be suitable for the analysis of this furanocoumarin.
Solutions:
-
Optimize Mobile Phase: Adjust the composition and pH of the mobile phase to improve peak shape and resolution. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water is often a good starting point.
-
Control Temperature: Use a column oven to maintain a consistent temperature and improve reproducibility.
-
Sample Preparation: Ensure complete dissolution of the sample in the mobile phase or a compatible solvent before injection. Filter samples to remove any particulates.
-
Method Validation: Validate your HPLC method for linearity, accuracy, and precision.
Experimental Protocols
In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes
Objective: To determine the inhibitory potential (IC50) of this compound on human CYP3A4 activity.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
CYP3A4 substrate (e.g., midazolam or testosterone)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or methanol (for quenching the reaction)
-
LC-MS/MS for analysis
Protocol:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the compound in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Pre-incubation:
-
In a microcentrifuge tube, add the HLM suspension, the compound dilution (or vehicle control), and the potassium phosphate buffer.
-
Initiate the pre-incubation by adding the NADPH regenerating system.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for mechanism-based inhibition.
-
-
Initiate Reaction:
-
Add the CYP3A4 substrate to initiate the metabolic reaction.
-
Incubate for a specific time (e.g., 10-15 minutes) at 37°C. The incubation time should be within the linear range of product formation.
-
-
Quench Reaction:
-
Stop the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Analysis:
-
Analyze the formation of the metabolite from the CYP3A4 substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a suitable dose-response model.
-
Visualizations
Caption: Workflow for an in vitro CYP3A4 inhibition assay.
Caption: Mechanism of CYP3A4 inhibition and drug interaction.
References
- 1. 6',7'-Dihydroxybergamottin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US6160006A - 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor in grapefruit - Google Patents [patents.google.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | Plants | 684217-08-1 | Invivochem [invivochem.com]
Technical Support Center: Optimizing Incubation Time for 6',7'-Dihydroxybergamottin Acetonide Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation time in 6',7'-Dihydroxybergamottin (DHB) acetonide assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is optimizing incubation time crucial for DHB acetonide assays?
A1: 6',7'-Dihydroxybergamottin (DHB) is a potent mechanism-based inhibitor of Cytochrome P450 3A4 (CYP3A4).[1][2][3] This means that DHB is converted by CYP3A4 into a reactive metabolite that irreversibly binds to the enzyme, leading to its inactivation. Therefore, the inhibitory effect of DHB is time-dependent. A pre-incubation step, allowing for the formation of the reactive metabolite and its binding to the enzyme before the addition of the substrate, is critical to accurately determine the inhibitory potency (IC50) of DHB. Without adequate pre-incubation, the IC50 value can be significantly overestimated.
Q2: What is an "IC50 shift" assay and why is it recommended for DHB?
A2: An IC50 shift assay is a common method to evaluate time-dependent inhibition (TDI) of CYP enzymes.[4][5] The assay compares the IC50 value of an inhibitor with and without a pre-incubation period with the enzyme and the necessary cofactors (like NADPH) before adding the substrate. A significant decrease in the IC50 value after pre-incubation (an "IC50 shift") indicates mechanism-based inhibition.[4][5] This assay is highly recommended for DHB to characterize its time-dependent inhibitory effects on CYP3A4.
Q3: My IC50 value for DHB seems too high. What are the possible reasons?
A3: A higher than expected IC50 value for DHB in a CYP3A4 inhibition assay could be due to several factors:
-
Insufficient Pre-incubation Time: As a mechanism-based inhibitor, DHB requires time to be metabolized to its reactive intermediate, which then inactivates the enzyme. Shorter pre-incubation times will result in less enzyme inactivation and a higher apparent IC50. A standard pre-incubation time of 30 minutes is often used.[5][6]
-
Absence of NADPH during Pre-incubation: The metabolic activation of DHB by CYP3A4 is an NADPH-dependent process. Omitting NADPH from the pre-incubation mixture will prevent the formation of the reactive metabolite and thus, time-dependent inhibition will not be observed.[2]
-
Suboptimal Substrate Incubation Time: The incubation time with the substrate after pre-incubation should be long enough to allow for a measurable product formation but short enough to ensure initial velocity conditions. A typical substrate incubation time is around 10 minutes.
-
Incorrect Reagent Concentrations: Ensure that the concentrations of human liver microsomes, DHB, substrate (e.g., testosterone (B1683101) or midazolam), and NADPH are within the optimal range for the assay.
Q4: What are the recommended positive controls for a DHB acetonide/CYP3A4 inhibition assay?
A4: A well-characterized, potent, and time-dependent inhibitor of CYP3A4 should be used as a positive control. A suitable option is diltiazem , which is known to cause time-dependent loss of CYP3A4 activity. For a competitive inhibitor control, ketoconazole can be used.[4]
Experimental Protocols
Protocol 1: Testosterone 6β-hydroxylation Inhibition Assay
This protocol is adapted from methodologies described in the scientific literature for assessing CYP3A4 inhibition.[3][7]
Materials:
-
6',7'-Dihydroxybergamottin (DHB) acetonide
-
Human Liver Microsomes (HLMs)
-
Testosterone
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) or Methanol (for reaction termination)
-
Internal standard (e.g., 6β-hydroxytestosterone-d7)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of DHB, testosterone, and internal standard in a suitable solvent (e.g., DMSO or methanol).
-
Prepare working solutions by diluting the stock solutions in the assay buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Pre-incubation:
-
In a microcentrifuge tube, combine human liver microsomes (final concentration typically 0.1-0.5 mg/mL), potassium phosphate buffer, and varying concentrations of DHB.
-
For the "with pre-incubation" condition, add the NADPH regenerating system. For the "without pre-incubation" condition, add buffer instead.
-
Pre-incubate the mixture for a defined period (e.g., 30 minutes) at 37°C in a shaking water bath.
-
-
Substrate Incubation:
-
Initiate the reaction by adding the substrate, testosterone (final concentration typically near its Km value for CYP3A4).
-
If NADPH was not added during pre-incubation, it should be added at this step for the "without pre-incubation" condition.
-
Incubate for a specific duration (e.g., 10-15 minutes) at 37°C.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent like acetonitrile or methanol.
-
Add the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Analysis:
-
Analyze the formation of the metabolite, 6β-hydroxytestosterone, using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each DHB concentration compared to a vehicle control.
-
Determine the IC50 values with and without pre-incubation by fitting the data to a suitable sigmoidal dose-response curve.
-
Protocol 2: Midazolam 1'-hydroxylation Inhibition Assay
This protocol is based on established methods for evaluating CYP3A4 activity using midazolam as a substrate.[3][8]
Materials:
-
6',7'-Dihydroxybergamottin (DHB) acetonide
-
Human Liver Microsomes (HLMs)
-
Midazolam
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or Methanol
-
Internal standard (e.g., 1'-hydroxymidazolam-d4)
-
LC-MS/MS system
Procedure:
The procedure is analogous to the testosterone 6β-hydroxylation assay, with the following key differences:
-
Substrate: Use midazolam as the CYP3A4 substrate.
-
Metabolite: The metabolite to be quantified is 1'-hydroxymidazolam.
-
Incubation Times: A pre-incubation time of 30 minutes and a substrate incubation time of 10 minutes are commonly used.
Data Presentation
Table 1: Effect of Pre-incubation on the IC50 of 6',7'-Dihydroxybergamottin for CYP3A4 Inhibition
| Substrate | Pre-incubation Time (min) | IC50 (µM) | Reference |
| Midazolam | Not specified | 4.7 | [3] |
| Midazolam | Pre-incubated | 0.31 | [3] |
| Testosterone | Not specified | 25 | [3][7] |
Note: The exact pre-incubation conditions for the 0.31 µM IC50 value were not detailed in the source but are consistent with mechanism-based inhibition.
Mandatory Visualizations
Signaling Pathway of CYP3A4 Inhibition by DHB
Caption: Mechanism-based inhibition of CYP3A4 by 6',7'-Dihydroxybergamottin.
Experimental Workflow for IC50 Shift Assay
Caption: Workflow for determining the IC50 shift of DHB.
References
- 1. journals.flvc.org [journals.flvc.org]
- 2. Mechanism-based inhibition of CYP1A1 and CYP3A4 by the furanocoumarin chalepensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prediction of drug-drug interactions based on time-dependent inhibition from high throughput screening of cytochrome P450 3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. xenotech.com [xenotech.com]
- 7. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of midazolam 1-hydroxylation activity in vitro by neurotransmitters and precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Inconsistent Results with 6',7'-Dihydroxybergamottin Acetonide: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6',7'-Dihydroxybergamottin acetonide. Inconsistent experimental outcomes can be a significant hurdle, and this resource aims to provide clear, actionable solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
6',7'-Dihydroxybergamottin (DHB) is a natural furanocoumarin found in grapefruit and other citrus fruits.[1] The acetonide derivative is a synthetic form often used in research. Its primary and most well-documented mechanism of action is the potent and irreversible inhibition of cytochrome P450 3A4 (CYP3A4), a key enzyme involved in the metabolism of a vast number of drugs.[2] This inhibition is mechanism-based, meaning the compound is metabolized by CYP3A4 to a reactive intermediate that then covalently binds to and inactivates the enzyme.
Q2: I'm observing precipitation when I add the acetonide to my aqueous buffer or cell culture medium. What's causing this and how can I fix it?
This is a common issue stemming from the low aqueous solubility of 6',7'-Dihydroxybergamottin and its derivatives.[3]
-
Cause: The compound is likely precipitating out of the solution when the concentration of the organic solvent (like DMSO) it was dissolved in is diluted in the aqueous environment.
-
Solution:
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO or ethanol.[4]
-
Step-wise Dilution: When preparing your working solution, perform a serial dilution. First, dilute the stock solution in a small volume of your final buffer or medium while vortexing, then add this intermediate dilution to the final volume.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is low (typically ≤ 0.5% for DMSO in cell-based assays) to avoid solvent-induced cytotoxicity and off-target effects.[5]
-
Pre-warmed Medium: Adding the compound to a pre-warmed (37°C) cell culture medium can sometimes improve solubility.[3]
-
Q3: My IC50 values for CYP3A4 inhibition are inconsistent between experiments. What are the potential reasons for this variability?
Inconsistent IC50 values can arise from several factors:
-
Compound Stability: Furanocoumarins can be sensitive to light and repeated freeze-thaw cycles.[3] Ensure your stock solutions are stored properly at -20°C or -80°C in light-protected aliquots. The stability of the compound in your specific assay medium over the incubation time should also be considered.
-
Pre-incubation Time: 6',7'-Dihydroxybergamottin is a time-dependent inhibitor of CYP3A4.[2] This means the potency of inhibition increases with the duration of exposure to the enzyme prior to the addition of the substrate. Inconsistent pre-incubation times will lead to variable IC50 values. It is crucial to maintain a consistent pre-incubation period across all experiments.
-
Assay Conditions: Minor variations in pH, temperature, and enzyme/substrate concentrations can significantly impact enzyme kinetics and, consequently, IC50 values.[6][7]
-
Solubility Issues: If the compound precipitates at higher concentrations in your assay, the actual concentration in solution will be lower than the nominal concentration, leading to an artificially high IC50 value.
Q4: How long should I pre-incubate this compound with the enzyme or cells?
The optimal pre-incubation time can depend on the specific experimental system. For in vitro assays with liver microsomes, a pre-incubation time of 15-30 minutes is often sufficient to observe significant time-dependent inhibition.[2] For cell-based assays, longer incubation times may be necessary to allow for cellular uptake and interaction with the enzyme. It is recommended to perform a time-course experiment to determine the optimal pre-incubation time for your specific model system.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or weak inhibition observed | 1. Compound Degradation: Improper storage or handling of the compound. 2. Insufficient Pre-incubation: For time-dependent inhibitors, a lack of pre-incubation will result in underestimation of potency. 3. Incorrect Compound Concentration: Errors in dilution or precipitation of the compound. 4. Inactive Enzyme: Improper storage or handling of the enzyme (e.g., liver microsomes). | 1. Prepare fresh stock solutions from powder. Store aliquots at -80°C and protect from light. 2. Introduce a pre-incubation step (e.g., 15-30 minutes) of the compound with the enzyme before adding the substrate. 3. Visually inspect for precipitation. Prepare fresh dilutions carefully. 4. Ensure enzymes are stored at the correct temperature and handled on ice. Use a positive control inhibitor to verify enzyme activity. |
| High variability between replicate wells | 1. Poor Mixing: Inadequate mixing of reagents in the assay plate. 2. Pipetting Errors: Inaccurate pipetting, especially of small volumes. 3. Edge Effects: Evaporation from wells on the edge of the plate. 4. Compound Precipitation: Inconsistent precipitation across wells. | 1. Ensure thorough mixing after each reagent addition. 2. Use calibrated pipettes and avoid pipetting very small volumes by using serial dilutions. 3. Avoid using the outer wells of the plate or fill them with buffer/media to maintain humidity. 4. Re-evaluate the solubility of your compound in the assay buffer. Consider using a lower starting concentration. |
| Inconsistent results with cell-based assays | 1. Cellular Uptake and Efflux: The compound may be a substrate for efflux transporters, leading to low intracellular concentrations. 2. Cytotoxicity: At higher concentrations, the compound or the solvent may be toxic to the cells, affecting enzyme activity indirectly. 3. Variable Cell Health and Density: Inconsistent cell seeding density or poor cell health can lead to variable enzyme expression. | 1. Consider using cell lines with characterized transporter expression or using transporter inhibitors as controls. 2. Perform a cytotoxicity assay (e.g., MTT or LDH) at your working concentrations. Keep the final DMSO concentration below 0.5%. 3. Maintain consistent cell culture practices, including seeding density and passage number. |
Experimental Protocols
Protocol: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes
This protocol is designed to determine the IC50 of this compound for CYP3A4-mediated testosterone (B1683101) 6β-hydroxylation.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
Testosterone (substrate)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
96-well microplate
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of testosterone in methanol.
-
Further dilute these stocks as needed for the assay.
-
-
Assay Setup (on ice):
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer (pH 7.4)
-
Human Liver Microsomes (final concentration, e.g., 0.2 mg/mL)
-
Varying concentrations of this compound (or DMSO for control).
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5 minutes to bring the mixture to temperature.
-
Add the NADPH regenerating system to each well to initiate the pre-incubation of the inhibitor with the enzyme.
-
Incubate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add testosterone to each well to start the enzymatic reaction (final concentration, e.g., 50 µM).
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes) during which the reaction is linear.
-
-
Terminate Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Quantify the formation of the metabolite (6β-hydroxytestosterone) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the acetonide relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Quantitative Data Summary
The inhibitory potency of 6',7'-Dihydroxybergamottin (DHB) and related compounds against CYP3A4 can vary depending on the experimental system and conditions.
| Compound | System | Substrate | IC50 Value | Reference |
| 6',7'-Dihydroxybergamottin (DHB) | Human Liver Microsomes | Testosterone 6β-hydroxylation | ~25 µM | [8] |
| 6',7'-Dihydroxybergamottin (DHB) | Human Liver Microsomes | Quinine 3-hydroxylation | IC50 can be influenced by furan (B31954) ring and hydroxyl groups | [9] |
| Bergapten | Human Liver Microsomes | Quinine 3-hydroxylation | 19-36 µM | [9][10] |
| 6',7'-Dihydroxybergamottin (DHB) | Caco-2 cells (apparent IC50) | Midazolam 1'-hydroxylation | Difference observed between IC50 and apparent IC50 due to cell permeability | [11] |
Visualizations
References
- 1. Screening of furanocoumarin derivatives as cytochrome P450 3A4 inhibitors in citrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound | Plants | 684217-08-1 | Invivochem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of human CYP3A4 activity by grapefruit flavonoids, furanocoumarins and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation system for cell-permeable CYP3A4 inhibitory activity using 1α,25-dihydroxy-vitamin D3-induced intestinal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
6',7'-Dihydroxybergamottin acetonide degradation and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of 6',7'-Dihydroxybergamottin acetonide during their experiments.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Solution
Symptoms:
-
Loss of parent compound peak in HPLC analysis.
-
Appearance of new, unidentified peaks in the chromatogram.
-
Change in the color or clarity of the solution.
-
Inconsistent results in bioassays.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Hydrolysis of the Acetonide Group | The acetonide protecting group is susceptible to cleavage under acidic conditions, yielding 6',7'-Dihydroxybergamottin. Maintain a neutral or slightly basic pH for your solutions. If acidic conditions are necessary for your experiment, minimize the exposure time and consider running the experiment at a lower temperature to slow down the hydrolysis rate. |
| Solvent-Induced Degradation | Certain solvents may promote degradation. This compound is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (B127407) (DMF).[1] However, prolonged storage in solution, especially aqueous solutions, is not recommended. Prepare fresh solutions before use. For aqueous buffers, it is advised to first dissolve the compound in DMSO and then dilute with the aqueous buffer.[1] It is not recommended to store aqueous solutions for more than one day.[1] |
| Oxidation | The furanocoumarin core may be susceptible to oxidation, especially if exposed to air for extended periods or in the presence of oxidizing agents. Purge stock solutions with an inert gas like nitrogen or argon before sealing and storage.[1] Avoid using solvents that may contain peroxide impurities. |
| Photodegradation | Furanocoumarins can be sensitive to light. Protect solutions from light by using amber vials or by wrapping the container with aluminum foil. Conduct experiments under subdued lighting conditions whenever possible. |
Issue 2: Inconsistent Purity or Potency of Solid this compound
Symptoms:
-
Lower than expected purity determined by analytical methods.
-
Reduced biological activity compared to previous batches.
-
Visible changes in the physical appearance of the powder (e.g., color change, clumping).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Improper Storage Conditions | Long-term stability is dependent on proper storage. The compound should be stored as a powder at -20°C.[2][3] Under these conditions, it is reported to be stable for up to 3 years.[2][3] Avoid repeated freeze-thaw cycles of stock solutions. |
| Hygroscopicity | The compound may absorb moisture from the air, which could potentially lead to hydrolysis or other degradation pathways. Store in a desiccator or a tightly sealed container with a desiccant. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for the acetonide have not been extensively published, based on its chemical structure, the two most probable degradation pathways are:
-
Acid-catalyzed hydrolysis: The acetonide group can be cleaved under acidic conditions to yield 6',7'-Dihydroxybergamottin and acetone.
-
Oxidation: The furan (B31954) ring and other parts of the molecule could be susceptible to oxidation.
Q2: How can I monitor the degradation of this compound?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be able to separate the intact this compound from its potential degradation products, such as 6',7'-Dihydroxybergamottin, and any other impurities. A photodiode array (PDA) detector can be useful for initial identification of degradation products by comparing their UV spectra to the parent compound.
Q3: What conditions should I use for a forced degradation study?
A3: Forced degradation studies are essential for understanding the stability of a molecule.[4][5][6][7][8] Typical stress conditions to investigate include:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature, with heating if no degradation is observed.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature, with heating if necessary.
-
Oxidative Degradation: 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heating the solid compound at a temperature below its melting point.
-
Photodegradation: Exposing the solid or a solution to UV and visible light.
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is stability-indicating.[5]
Q4: Are there any known incompatible excipients?
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
HPLC grade methanol (B129727) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a C18 column and PDA detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid): Place a small amount of the solid compound in a vial and heat in an oven at 80°C for 24 hours. After cooling, dissolve in methanol for HPLC analysis.
-
Photodegradation (Solution): Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a specified duration. Analyze by HPLC.
-
-
HPLC Analysis: Analyze all stressed samples, along with a control sample (stock solution diluted with methanol), by a suitable reverse-phase HPLC method. Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.
Data Presentation:
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration/Temperature | % Degradation of Parent Compound | Number of Degradation Products | RRT of Major Degradation Products |
| 0.1 M HCl | 24h / RT | |||
| 0.1 M HCl | 2h / 60°C | |||
| 0.1 M NaOH | 24h / RT | |||
| 0.1 M NaOH | 2h / 60°C | |||
| 3% H₂O₂ | 24h / RT | |||
| Thermal (Solid) | 24h / 80°C | |||
| Photolytic (Solution) | specified duration |
*RRT = Relative Retention Time
Visualizations
Caption: Hypothesized degradation pathways of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | Plants | 684217-08-1 | Invivochem [invivochem.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. jidps.com [jidps.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. biomedres.us [biomedres.us]
Technical Support Center: Purity Confirmation of 6',7'-Dihydroxybergamottin Acetonide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the purity of 6',7'-Dihydroxybergamottin acetonide.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of this compound?
A1: The primary methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). A combination of these techniques provides a comprehensive purity profile.
Q2: What are the potential impurities I should be aware of?
A2: Potential impurities can arise from the synthesis of the parent compound, 6',7'-Dihydroxybergamottin, or during the acetonide formation. These may include:
-
Unreacted 6',7'-Dihydroxybergamottin: The starting material for the acetonide protection.
-
Bergamottin: A common precursor in the synthesis of 6',7'-Dihydroxybergamottin.
-
Hydrolysis product: The acetonide can hydrolyze back to the diol under acidic conditions.
-
Solvent residues: Residual solvents from the reaction or purification steps.
Q3: What is the expected molecular weight of this compound?
A3: The molecular formula for this compound is C24H28O6, with a corresponding molecular weight of approximately 412.48 g/mol [1].
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Interaction with active sites on the column stationary phase.- Column overload.- Inappropriate mobile phase pH. | - Use a column with end-capping.- Reduce sample concentration.- Adjust the mobile phase pH to suppress silanol (B1196071) ionization. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from previous injections. | - Run a blank gradient to identify the source of contamination.- Flush the injection port and system with a strong solvent.- Ensure adequate needle washing between injections. |
| Fluctuating Retention Times | - Inconsistent mobile phase composition.- Temperature fluctuations.- Pump malfunction. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Check pump seals and for leaks in the system. |
NMR Analysis Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Broad Peaks | - Sample aggregation.- Presence of paramagnetic impurities. | - Dilute the sample.- Filter the sample to remove any particulate matter. |
| Unexpected Signals | - Presence of impurities (e.g., residual solvent, unreacted starting material).- Compound degradation (e.g., hydrolysis of the acetonide). | - Compare the spectrum with a reference standard if available.- Check for characteristic signals of potential impurities.- Prepare fresh samples and re-analyze. |
| Poor Signal-to-Noise Ratio | - Insufficient sample concentration.- Incorrect number of scans. | - Increase the sample concentration if possible.- Increase the number of scans to improve the signal-to-noise ratio. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a general method for the purity assessment of this compound. Optimization may be required based on the specific instrument and column used.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for furanocoumarin analysis[2].
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient: A typical gradient could be:
-
0-20 min: 50-100% B
-
20-25 min: 100% B
-
25-30 min: 100-50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 310 nm, as furanocoumarins exhibit a characteristic absorbance around this wavelength[2].
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water.
Expected Results: A pure sample of this compound should show a single major peak. The retention time will be longer than its more polar parent compound, 6',7'-Dihydroxybergamottin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural confirmation and purity assessment.
-
Solvent: Deuterated chloroform (B151607) (CDCl3) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
¹H NMR:
-
Look for the characteristic signals of the furanocoumarin core.
-
The presence of the acetonide group will be indicated by a singlet around δ 1.4-1.6 ppm integrating to 6 protons (two methyl groups).
-
-
¹³C NMR:
-
Confirm the presence of all expected carbon signals.
-
The acetonide group will show a quaternary carbon signal around δ 100-110 ppm and two methyl carbon signals around δ 25-30 ppm.
-
Data Interpretation: The absence of signals corresponding to potential impurities (e.g., the diol starting material) and the correct integration of all proton signals will confirm the purity.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound.
-
Ionization Technique: Electrospray ionization (ESI) is a suitable method.
-
Expected Ion: Look for the protonated molecule [M+H]⁺ at m/z 413.48 or the sodium adduct [M+Na]⁺ at m/z 435.46.
-
Fragmentation: Tandem MS (MS/MS) can provide structural information. The fragmentation pattern would likely involve the loss of the acetone (B3395972) molecule from the acetonide group.
Purity Confirmation Workflow
References
Technical Support Center: 6',7'-Dihydroxybergamottin Acetonide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6',7'-Dihydroxybergamottin acetonide. The information focuses on understanding and mitigating potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target effect of 6',7'-Dihydroxybergamottin and its acetonide derivative?
The most well-documented off-target effect of 6',7'-Dihydroxybergamottin (DHB), the active core of the acetonide, is the potent inhibition of cytochrome P450 3A4 (CYP3A4).[1][2][3][4][5][6] This compound is a major contributor to the "grapefruit juice effect," where the co-administration of grapefruit juice alters the metabolism of numerous drugs.[2][7][8] The acetonide form is expected to exhibit the same fundamental inhibitory action on CYP3A4.
Q2: How does this compound inhibit CYP3A4?
6',7'-Dihydroxybergamottin is a mechanism-based inhibitor of CYP3A4.[2][5][6] This means it is converted by the enzyme into a reactive intermediate that then irreversibly binds to and inactivates the enzyme.[5][6] This inhibition is time- and concentration-dependent and requires the presence of NADPH.[4]
Q3: Are there other known off-target effects besides CYP3A4 inhibition?
While CYP3A4 inhibition is the most significant and widely studied off-target effect, some studies have explored other potential interactions. For instance, one study found that 6',7'-Dihydroxybergamottin did not inhibit P-glycoprotein at concentrations up to 50 µM.[9] There are also general mentions of furanocoumarins possessing antioxidant properties.[10] However, researchers should primarily be concerned with the consequences of potent CYP3A4 inhibition.
Q4: What are the practical implications of this off-target effect in my experiments?
If your experimental system (e.g., cell lines, in vivo models) expresses CYP3A4, this compound can alter the metabolism of other compounds present, including test drugs, media components, or endogenous molecules. This can lead to:
-
Unexpected toxicity: If a co-administered compound is metabolized to a less toxic form by CYP3A4, inhibition by DHB acetonide could increase its toxicity.
-
Altered efficacy: If a pro-drug requires CYP3A4 for activation, DHB acetonide could reduce its therapeutic effect. Conversely, if a drug is inactivated by CYP3A4, DHB acetonide could enhance its activity.
-
Misleading experimental results: The observed phenotype may be a result of this off-target drug-drug interaction rather than the intended target of your experiment.
Troubleshooting Guides
Problem 1: I am observing unexpected potentiation or toxicity of my primary compound when co-administered with this compound.
-
Possible Cause: Your primary compound may be a substrate of CYP3A4. Inhibition of its metabolism by this compound could be leading to increased exposure and exaggerated pharmacological effects or toxicity.
-
Troubleshooting Steps:
-
Literature Review: Check if your primary compound is a known CYP3A4 substrate.
-
In Vitro Metabolism Assay: Perform an in vitro assay using human liver microsomes to determine if your compound is metabolized by CYP3A4.
-
Use a Negative Control: If possible, use a structurally related but inactive analog of this compound that does not inhibit CYP3A4.
-
Lower the Dose: Titrate the dose of your primary compound in the presence of a fixed concentration of this compound to find a non-toxic concentration.
-
Problem 2: My experimental results with this compound are inconsistent or not reproducible.
-
Possible Cause: Variations in the expression levels of CYP3A4 in your experimental system could be influencing the results. CYP3A4 expression can vary between cell passages, different animal strains, or even individual animals.
-
Troubleshooting Steps:
-
Characterize Your System: Quantify the expression of CYP3A4 mRNA (e.g., via qPCR) or protein (e.g., via Western blot) in your cells or tissues.
-
Use a CYP3A4-deficient System: If feasible, repeat the experiment in a cell line with low or no CYP3A4 expression to see if the effect persists.
-
Standardize Experimental Conditions: Ensure consistent cell densities, passage numbers, and animal genetics to minimize variability in CYP3A4 expression.
-
Quantitative Data on Off-Target Interactions
The following table summarizes the reported inhibitory concentrations (IC50) of 6',7'-Dihydroxybergamottin against cytochrome P450 enzymes.
| Target Enzyme | Test System | Substrate | IC50 Value | Reference |
| Human CYP3A4 | Expressed from transfected cDNA | ~1-2 µM | [4] | |
| Human CYP3A4 | Human liver microsomes | Midazolam | 4.7 µM (pre-incubation reduced to 0.31 µM) | [2] |
| Rat CYP3A | Rat liver microsomes | 6β-hydroxytestosterone formation | 25 µM | [3] |
| Human CYP1B1 | Variable, substrate-dependent | [2] |
Experimental Protocols
Protocol: Assessing CYP3A4 Inhibition using a Fluorogenic Substrate
This protocol provides a general workflow for determining if this compound inhibits CYP3A4 activity in vitro.
-
Materials:
-
Human liver microsomes (commercially available)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Fluorogenic CYP3A4 substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin, BFC)
-
This compound
-
Ketoconazole (B1673606) (positive control inhibitor)
-
Phosphate (B84403) buffer
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a master mix of phosphate buffer and the NADPH regenerating system.
-
In the microplate, add the buffer/NADPH mix to each well.
-
Add varying concentrations of this compound to the test wells. Add ketoconazole to the positive control wells and vehicle (e.g., DMSO) to the negative control wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the fluorogenic substrate (BFC) to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the product of BFC metabolism (7-hydroxy-4-(trifluoromethyl)-coumarin).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value.
-
Visualizations
Caption: Mechanism of CYP3A4 inactivation by this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6160006A - 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor in grapefruit - Google Patents [patents.google.com]
- 5. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 6. Physiologically Based Pharmacokinetic Modeling of Bergamottin and 6,7-Dihydroxybergamottin to Describe CYP3A4 Mediated Grapefruit-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6',7'-Dihydroxybergamottin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. 6',7'-Dihydroxybergamottin in grapefruit juice and Seville orange juice: effects on cyclosporine disposition, enterocyte CYP3A4, and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caringsunshine.com [caringsunshine.com]
Cell viability concerns with 6',7'-Dihydroxybergamottin acetonide concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 6',7'-Dihydroxybergamottin (DHB) acetonide in cell-based assays.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving DHB acetonide and cell viability.
Question: I am observing unexpectedly high/low cell viability at certain concentrations of DHB acetonide. What could be the cause?
Answer: Unexpected cell viability readings can stem from several factors related to the compound's properties and the assay method.
-
Compound Precipitation: DHB acetonide, like many natural products, may have limited solubility in aqueous culture media.[1] At higher concentrations, the compound can precipitate out of solution. This precipitation can interfere with colorimetric assays by scattering light, leading to artificially high absorbance readings and incorrect viability data.[1]
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells of your culture plate under a microscope before adding the viability reagent. Look for any signs of precipitate (small crystals or amorphous particles).
-
Solubility Test: Perform a solubility test of DHB acetonide in your specific culture medium at the highest concentration you plan to use.
-
Solvent Concentration: Ensure the final concentration of the solvent used to dissolve the compound (e.g., DMSO) is low and consistent across all wells, typically below 0.5%.[1] Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.[1]
-
-
-
Interference with Assay Reagents: Some compounds can directly react with the reagents used in cell viability assays, leading to false results. For example, compounds with reducing potential can convert tetrazolium salts (like MTT) to formazan (B1609692) non-enzymatically, resulting in a false positive signal for cell viability.[1]
-
Troubleshooting Steps:
-
Cell-Free Control: Set up control wells containing the DHB acetonide at various concentrations in culture medium without cells.[1] Incubate for the same duration as your experimental plates and then perform the viability assay. A significant signal in these wells indicates direct interaction with the assay reagent.
-
Alternative Assays: If interference is suspected, switch to a different viability assay that relies on a different mechanism.[1] For example, if you are using an MTT (tetrazolium reduction) assay, consider trying a resazurin-based assay (fluorescence) or a crystal violet assay (staining of adherent cells).
-
-
-
Bell-Shaped Dose-Response Curve: A phenomenon where cytotoxicity decreases at higher concentrations can be due to the aggregation of the compound.[1] These aggregates may reduce the effective concentration of the compound available to interact with the cells.[1]
-
Troubleshooting Steps:
-
Question: My results from different cell viability assays (e.g., MTT vs. Trypan Blue) are not consistent. Why is this happening?
Answer: Discrepancies between different viability assays are common because they measure different cellular parameters.[2]
-
MTT Assay: Measures metabolic activity. A decrease in the MTT signal indicates a reduction in metabolic function, which may or may not correlate directly with cell death.[2][3]
-
Trypan Blue Exclusion Assay: Measures cell membrane integrity. Only cells with compromised membranes will take up the dye and be counted as non-viable.[2]
A compound might inhibit metabolic activity without causing immediate cell membrane rupture, leading to a low reading in the MTT assay but a high viability count with Trypan Blue.[2] It is crucial to select an assay that measures the endpoint most relevant to your research question. For a more comprehensive understanding, consider using multiple assays that measure different aspects of cell health.[4]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for testing 6',7'-Dihydroxybergamottin acetonide in cell culture?
A1: While specific data for the acetonide is limited, information on the parent compound, 6',7'-Dihydroxybergamottin (DHB), can provide a starting point. DHB has been shown to inhibit CYP3A4 with an IC50 of approximately 25 µM.[5][6] For initial cytotoxicity screening, a broad concentration range is recommended, for example, from 0.1 µM to 100 µM, to determine the dose-response relationship in your specific cell line.
Q2: What is the best solvent to use for dissolving DHB acetonide?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving lipophilic natural products like furanocoumarins for in vitro studies.[1] It is critical to keep the final concentration of DMSO in the culture medium low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control with the same DMSO concentration in your experimental setup.
Q3: Are there any known signaling pathways affected by furanocoumarins that I should be aware of?
A3: Furanocoumarins, the class of compounds to which DHB belongs, are known to have various biological activities. Some furanocoumarins have been shown to induce apoptosis, potentially through interactions with proteins from the Bcl-2 family.[7] Additionally, their primary mechanism of toxicity in some contexts is through photoactivation, where they can form adducts with DNA under UV-A light, leading to cytotoxicity.[8] While DHB is primarily known as a potent inhibitor of cytochrome P450 enzymes, particularly CYP3A4, its effects on other cellular signaling pathways related to viability should not be overlooked.[5][9]
Data Presentation
Table 1: Troubleshooting Summary for Unexpected Cell Viability Results
| Issue | Potential Cause | Recommended Action |
| Artificially High Viability | Compound precipitation scattering light | Visually inspect wells for precipitate; perform solubility tests. |
| Direct reduction of assay reagent | Run a cell-free control with the compound and assay reagent. | |
| Artificially Low Viability | Compound interference with assay signal | Switch to an alternative viability assay with a different detection method. |
| Inconsistent Results Between Assays | Assays measure different viability parameters | Use multiple assays to assess different aspects of cell health (e.g., metabolic activity vs. membrane integrity). |
| Bell-Shaped Dose-Response | Compound aggregation at high concentrations | Improve solubility through sonication or vortexing; consider filtration. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of DHB acetonide in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from a blank well (medium and MTT only).
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 4. islasas.com [islasas.com]
- 5. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Analysis of the CYP3A4 Inhibitory Potency of 6',7'-Dihydroxybergamottin (DHB)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory potency of 6',7'-Dihydroxybergamottin (DHB), a major furanocoumarin in grapefruit juice, against the critical drug-metabolizing enzyme Cytochrome P450 3A4 (CYP3A4). While this analysis aimed to compare DHB with its derivative, 6',7'-Dihydroxybergamottin acetonide, a thorough review of scientific literature and public databases revealed no available data on the inhibitory activity of the acetonide form. Therefore, this guide will focus on the well-documented effects of DHB, with comparative data for its parent compound, bergamottin (B190657), to provide context.
Executive Summary
6',7'-Dihydroxybergamottin (DHB) is a potent mechanism-based inhibitor of CYP3A4, the most abundant human cytochrome P450 enzyme responsible for the metabolism of a vast number of therapeutic drugs.[1][2][3] Its inhibitory action is a primary contributor to the "grapefruit juice effect," a significant food-drug interaction that can lead to altered drug pharmacokinetics and potential toxicity.[1][4] DHB's potency is notably greater than that of its precursor, bergamottin.[1] Understanding the inhibitory profile of DHB is crucial for drug development, particularly for orally administered drugs that are substrates of CYP3A4.
Quantitative Comparison of Inhibitory Potency
The inhibitory effects of DHB and bergamottin on CYP3A4 have been quantified in numerous studies, primarily through the determination of the half-maximal inhibitory concentration (IC50). The data presented below, collated from various in vitro experiments, highlights the superior inhibitory potency of DHB.
| Compound | Enzyme Source | Substrate | IC50 Value (µM) | Reference |
| 6',7'-Dihydroxybergamottin (DHB) | Human Liver Microsomes | Testosterone | 25 | [1] |
| 6',7'-Dihydroxybergamottin (DHB) | Recombinant Human CYP3A4 | Midazolam | 1-2 | [2] |
| 6',7'-Dihydroxybergamottin (DHB) | Caco-2 cells | Midazolam | 1 | [3] |
| Paradisin-A | Human CYP3A4 | Not Specified | 1.2 | [1] |
| Bergamottin | Human CYP3A4 | Not Specified | >1.2, <10 | [1] |
| Ketoconazole (Positive Control) | Rat Liver Microsomes | Testosterone | 1.8 | [2] |
| Cimetidine (Negative Control) | Rat Liver Microsomes | Testosterone | >100 | [2] |
Experimental Protocols
The determination of the inhibitory potency of compounds like DHB against CYP3A4 typically involves in vitro assays using human liver microsomes or recombinant CYP3A4 enzymes. A generalized protocol for an IC50 determination assay is outlined below.
CYP3A4 Inhibition Assay (IC50 Determination)
1. Materials and Reagents:
-
Human Liver Microsomes (HLM) or recombinant human CYP3A4
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
CYP3A4 substrate (e.g., testosterone, midazolam)
-
Test inhibitor (DHB) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., ketoconazole)
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Acetonitrile or other quenching solution
-
LC-MS/MS system for analysis
2. Procedure:
-
Pre-incubation (for mechanism-based inhibition): A mixture of HLM or recombinant CYP3A4, the test inhibitor at various concentrations, and the NADPH regenerating system is pre-incubated for a defined period (e.g., 30 minutes) at 37°C. A parallel incubation without the NADPH regenerating system serves as a control for time-dependent, non-NADPH-mediated inhibition.
-
Initiation of Reaction: Following pre-incubation, the CYP3A4 substrate is added to the mixture to initiate the metabolic reaction.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 10-15 minutes) at 37°C.
-
Quenching: The reaction is terminated by adding a quenching solution, typically cold acetonitrile, which also serves to precipitate proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the metabolite of the CYP3A4 substrate is quantified using a validated LC-MS/MS method.
-
Data Analysis: The rate of metabolite formation is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a suitable sigmoidal dose-response curve.
Visualizing the Molecular Interactions
To better understand the processes involved in CYP3A4 inhibition and its downstream cellular effects, the following diagrams illustrate the mechanism of action and a relevant signaling pathway.
Caption: Mechanism-based inhibition of CYP3A4 by DHB.
Caption: STAT3 signaling pathway inhibition by bergamottin.
Conclusion
The available scientific evidence robustly establishes 6',7'-Dihydroxybergamottin (DHB) as a potent inhibitor of CYP3A4, acting through a mechanism-based inactivation pathway. Its inhibitory potency surpasses that of its parent compound, bergamottin. This potent inhibition underlies the well-known food-drug interactions associated with grapefruit juice and underscores the importance of considering the effects of furanocoumarins in drug development and clinical practice. Future research into the structure-activity relationships of DHB derivatives, including the acetonide form, could provide valuable insights for the design of novel CYP3A4 inhibitors or, conversely, for engineering drugs that are less susceptible to such interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. US6160006A - 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor in grapefruit - Google Patents [patents.google.com]
- 3. Mechanisms of enhanced oral availability of CYP3A4 substrates by grapefruit constituents. Decreased enterocyte CYP3A4 concentration and mechanism-based inactivation by furanocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. universaar.uni-saarland.de [universaar.uni-saarland.de]
A Comparative Guide to CYP3A4 Inhibition: 6',7'-Dihydroxybergamottin vs. Ketoconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the CYP3A4 inhibitory properties of 6',7'-Dihydroxybergamottin (DHB), a furanocoumarin found in grapefruit juice, and Ketoconazole (B1673606), a well-established antifungal agent and potent CYP3A4 inhibitor. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the mechanisms of inhibition to aid in drug development and research.
Executive Summary
Both 6',7'-Dihydroxybergamottin and Ketoconazole are significant inhibitors of Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. However, they operate through distinct mechanisms and exhibit different potencies. Ketoconazole is a potent, reversible inhibitor, acting through competitive or mixed competitive-noncompetitive mechanisms. In contrast, DHB is a mechanism-based inactivator, leading to an irreversible loss of enzyme function. Ketoconazole also demonstrates an additional layer of inhibition by acting as an antagonist to the Pregnane (B1235032) X Receptor (PXR), a key regulator of CYP3A4 gene expression.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following tables summarize the reported values for DHB and Ketoconazole from various in vitro studies.
| Compound | Test System | Substrate | IC50 (µM) | Reference |
| 6',7'-Dihydroxybergamottin | Human Liver Microsomes | Testosterone (B1683101) | ~1-2 | [1] |
| 6',7'-Dihydroxybergamottin | Rat Liver Microsomes | Testosterone | 25 | [1] |
| Ketoconazole | Human Liver Microsomes | Testosterone | 1.8 | [1] |
| Ketoconazole | Human Liver Microsomes | Midazolam | Varies (nM range) | |
| Ketoconazole | Recombinant CYP3A4 | Testosterone | 0.90 - 1.69 | [2] |
| Ketoconazole | Recombinant CYP3A4 | Midazolam | 1.04 - 1.46 | [2] |
Table 1: Comparison of IC50 Values for CYP3A4 Inhibition.
| Compound | Test System | Substrate | Ki (µM) | Mechanism of Inhibition | Reference |
| 6',7'-Dihydroxybergamottin | Human Intestinal Microsomes | Midazolam | ~0.8 (reversible) | Reversible and Mechanism-Based Inactivator | |
| Ketoconazole | Human Liver Microsomes | Multiple | 0.011 - 0.045 | Mixed competitive-noncompetitive | |
| Ketoconazole | Recombinant CYP3A4 | Testosterone | 0.17 - 0.92 | Competitive | [2] |
| Ketoconazole | Recombinant CYP3A4 | Midazolam | 1.51 - 2.52 | Competitive | [2] |
Table 2: Comparison of Ki Values and Mechanism of CYP3A4 Inhibition.
Mechanisms of Inhibition
The inhibitory actions of DHB and Ketoconazole on CYP3A4 are fundamentally different.
Ketoconazole acts as a reversible inhibitor . Its primary mechanism involves direct, competitive or mixed competitive-noncompetitive binding to the active site of the CYP3A4 enzyme. This binding prevents the substrate from accessing the active site, thereby inhibiting metabolism. Furthermore, ketoconazole has been shown to repress the activation of the Pregnane X Receptor (PXR).[3][4] PXR is a nuclear receptor that regulates the transcription of the CYP3A4 gene.[5] By antagonizing PXR, ketoconazole can lead to a downstream decrease in CYP3A4 expression, representing a secondary, indirect inhibitory mechanism.[3][6][7][8]
6',7'-Dihydroxybergamottin (DHB) is a mechanism-based inactivator of CYP3A4.[1] This means that DHB is itself a substrate for CYP3A4 and is metabolically activated by the enzyme to a reactive intermediate. This intermediate then covalently binds to the enzyme, leading to its irreversible inactivation. This results in a time- and concentration-dependent loss of enzyme activity.
Experimental Protocols
Below are representative, detailed protocols for assessing CYP3A4 inhibition in vitro using human liver microsomes. These protocols are based on methodologies reported in the scientific literature.
Protocol 1: Determination of IC50 for CYP3A4 Inhibition using Testosterone as a Substrate
1. Materials and Reagents:
-
Human Liver Microsomes (HLM)
-
Testosterone (substrate)
-
6β-Hydroxytestosterone (metabolite standard)
-
Ketoconazole or 6',7'-Dihydroxybergamottin (inhibitors)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
2. Procedure:
-
Prepare stock solutions of the inhibitors (Ketoconazole or DHB) in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor stock solution to achieve a range of final concentrations in the incubation mixture.
-
In a microcentrifuge tube, pre-incubate the following components at 37°C for 5 minutes:
-
Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)
-
Potassium phosphate buffer
-
Inhibitor at various concentrations (or vehicle control)
-
-
Initiate the metabolic reaction by adding the substrate, testosterone (final concentration typically near its Km value, e.g., 50 µM).
-
Immediately after adding the substrate, add the NADPH regenerating system to start the enzymatic reaction.
-
Incubate the mixture at 37°C for a specific time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the formation of the metabolite, 6β-hydroxytestosterone, using a validated LC-MS/MS method.[9]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
Protocol 2: Assessment of Mechanism-Based Inhibition by 6',7'-Dihydroxybergamottin using Midazolam as a Substrate
1. Materials and Reagents:
-
Human Liver Microsomes (HLM) or recombinant CYP3A4
-
Midazolam (substrate)
-
1'-Hydroxymidazolam (B1197787) (metabolite standard)
-
6',7'-Dihydroxybergamottin (inhibitor)
-
NADPH regenerating system
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile
-
Internal standard
-
LC-MS/MS system
2. Procedure:
-
Pre-incubation:
-
In a set of tubes, combine HLM, potassium phosphate buffer, and various concentrations of DHB (or vehicle control).
-
In a parallel set of tubes, prepare the same mixtures but without the NADPH regenerating system (control for time-dependent inhibition in the absence of metabolism).
-
Initiate the pre-incubation by adding the NADPH regenerating system to the first set of tubes.
-
Incubate both sets of tubes at 37°C for different time points (e.g., 0, 5, 15, 30 minutes).
-
-
Substrate Reaction:
-
Following the pre-incubation, dilute an aliquot of each pre-incubation mixture into a second incubation mixture containing the probe substrate, midazolam (at a concentration near its Km, e.g., 2-5 µM), and the NADPH regenerating system.[10][11][12][13]
-
Incubate for a short period (e.g., 5 minutes) to measure the remaining CYP3A4 activity.
-
-
Sample Processing and Analysis:
-
Terminate the reaction with cold acetonitrile containing an internal standard.
-
Process the samples as described in Protocol 1 (centrifugation and supernatant transfer).
-
Analyze the formation of 1'-hydroxymidazolam by LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each DHB concentration.
-
The slope of this line represents the observed inactivation rate constant (k_obs).
-
Plot the k_obs values against the inhibitor concentrations to determine the maximal rate of inactivation (kinact) and the concentration of inhibitor that produces half-maximal inactivation (KI).
-
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed.
Conclusion
The choice of an appropriate in vitro model and experimental design is crucial for accurately characterizing the inhibitory potential of new chemical entities. Ketoconazole serves as a well-characterized, potent reversible inhibitor of CYP3A4, with an additional regulatory effect on its expression via PXR antagonism. 6',7'-Dihydroxybergamottin, on the other hand, represents a potent mechanism-based inactivator, leading to a more permanent loss of enzyme function. Understanding these differences is paramount for predicting potential drug-drug interactions and ensuring the safety and efficacy of novel therapeutics. Researchers should consider the specific mechanism of inhibition when designing and interpreting in vitro and in vivo drug interaction studies.
References
- 1. Inhibition of CYP3A4 by 6′,7′-dihydroxybergamottin in human CYP3A4 over-expressed hepG2 cells [ouci.dntb.gov.ua]
- 2. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]
- 3. Inhibition of drug metabolism by blocking the activation of nuclear receptors by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activated pregnenolone X-receptor is a target for ketoconazole and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. Ketoconazole and miconazole are antagonists of the human glucocorticoid receptor: consequences on the expression and function of the constitutive androstane receptor and the pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Midazolam as a Probe for Heterotropic Drug-Drug Interactions Mediated by CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Midazolam as a Probe for Drug–Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Midazolam as a Probe for Drug-Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of 6',7'-Dihydroxybergamottin with P450 Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of 6',7'-Dihydroxybergamottin (DHB), a key bioactive furanocoumarin found in grapefruit juice, on various cytochrome P450 (P450) enzymes. Understanding the cross-reactivity of this compound is crucial for predicting potential drug-drug interactions and ensuring the safety and efficacy of therapeutic agents metabolized by these enzymes. All data presented is supported by in vitro experimental findings.
Executive Summary
6',7'-Dihydroxybergamottin is a potent mechanism-based inhibitor of CYP3A4, the primary enzyme responsible for the metabolism of a wide range of drugs.[1][2] This guide reveals that while its inhibitory activity is most pronounced against CYP3A4, DHB also exhibits cross-reactivity with other P450 isoforms, notably CYP1A2 and CYP2C9. Its effect on CYP2D6 appears to be significantly weaker. The data compiled herein will aid researchers in assessing the potential for clinically significant drug interactions mediated by this natural compound.
Comparative Inhibitory Potency
The following table summarizes the in vitro inhibitory potency of 6',7'-Dihydroxybergamottin against major human P450 enzymes. The data, presented as IC50 and Ki values, has been collated from various studies to provide a comparative overview.
| Cytochrome P450 Isoform | Test System | Substrate | Inhibitory Parameter | Value (µM) | Type of Inhibition |
| CYP3A4 | Human Liver Microsomes | Testosterone (B1683101) | IC50 | ~1-2[3] | Mechanism-based[1][2] |
| Human Liver Microsomes | Midazolam | IC50 | 4.7 (0.31 with preincubation)[1] | Mechanism-based[1] | |
| Recombinant Human CYP3A4 | Nifedipine | Ki | 5.56[4] | Mechanism-based[4] | |
| CYP1A2 | Human Liver Microsomes | Not Specified | Potency | Nearly equivalent to CYP3A4[4] | Not Specified |
| CYP2C9 | Recombinant Human CYP2C9 | Warfarin 7-hydroxylation | Not Specified | Potent inhibitor[5][6] | Mechanism-based[5][6] |
| Not Specified | Not Specified | IC50 | 1.58[7] | Not Specified | |
| CYP2C19 | Recombinant Human CYP2C19 | Omeprazole | Not Specified | Inhibitor[8] | Mechanism-based[8] |
| CYP2D6 | Human Liver Microsomes | Not Specified | Potency | Weak inhibitor[9][10] | Not Specified |
Experimental Methodologies
The data presented in this guide were generated using established in vitro experimental protocols to assess cytochrome P450 inhibition. A generalized methodology is described below.
In Vitro Cytochrome P450 Inhibition Assay
1. Test System:
-
Human liver microsomes (HLM) or recombinant human P450 enzymes (e.g., baculovirus-infected insect cells expressing a specific CYP isoform).
2. Reagents:
-
6',7'-Dihydroxybergamottin (test inhibitor) dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Specific probe substrates for each CYP isoform (e.g., testosterone for CYP3A4, phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, and dextromethorphan (B48470) for CYP2D6).
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the metabolic reaction.
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Positive control inhibitors with known potency for each isoform.
3. Incubation Procedure:
-
A pre-incubation mixture is prepared containing the test system (microsomes or recombinant enzymes), buffer, and varying concentrations of 6',7'-Dihydroxybergamottin or vehicle control.
-
For mechanism-based inhibition assessment, the pre-incubation is performed in the presence of the NADPH regenerating system for a defined period (e.g., 30 minutes) to allow for the formation of reactive metabolites.
-
Following pre-incubation, the specific probe substrate is added to initiate the metabolic reaction.
-
The reaction is incubated at 37°C for a specific time.
-
The reaction is terminated by the addition of a quenching solvent (e.g., ice-cold acetonitrile).
4. Analytical Method:
-
The samples are centrifuged to pellet the protein, and the supernatant is collected for analysis.
-
The formation of the specific metabolite from the probe substrate is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
-
The rate of metabolite formation in the presence of the inhibitor is compared to the vehicle control.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response model.
-
For mechanism-based inhibition, kinetic parameters such as the maximal inactivation rate (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I) are determined through more detailed kinetic studies.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes described, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US6160006A - 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor in grapefruit - Google Patents [patents.google.com]
- 4. Inhibition selectivity of grapefruit juice components on human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Potent inhibition of human cytochrome P450 3A4, 2D6, and 2C9 isoenzymes by grapefruit juice and its furocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory kinetics of fruit components on CYP2C19 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice. | Semantic Scholar [semanticscholar.org]
Navigating the Nuances of CYP3A4 Inhibition: A Comparative Guide to 6',7'-Dihydroxybergamottin
For researchers, scientists, and drug development professionals, understanding the reproducibility of enzyme inhibition data is paramount. This guide focuses on 6',7'-Dihydroxybergamottin (B27312) (DHB), a potent, naturally occurring inhibitor of Cytochrome P450 3A4 (CYP3A4), and provides a comparative analysis of its reported inhibitory activity. It is important to note that while this guide addresses 6',7'-Dihydroxybergamottin, there is a notable absence of published scientific literature on the inhibitory effects of its derivative, 6',7'-Dihydroxybergamottin acetonide. All data presented herein pertains to 6',7'-Dihydroxybergamottin.
Unraveling the Inhibition of a Key Metabolic Enzyme
6',7'-Dihydroxybergamottin is a furanocoumarin found in grapefruit and other citrus fruits.[1] It is a significant contributor to the "grapefruit juice effect," where the consumption of grapefruit juice can alter the metabolism of various drugs.[2][3] This interaction is primarily due to the potent and mechanism-based inhibition of CYP3A4, a critical enzyme responsible for the metabolism of a large proportion of clinically used drugs.[4][5][6] DHB acts as a suicide inhibitor, meaning it is converted by CYP3A4 into a reactive metabolite that irreversibly binds to and inactivates the enzyme.[4][6]
Comparative Analysis of In Vitro Inhibition Data
The inhibitory potency of 6',7'-Dihydroxybergamottin on CYP3A4 has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values, however, exhibit variability depending on the experimental system and conditions. Below is a summary of reported IC50 values to provide a comparative overview.
| Enzyme Source | Substrate | IC50 (µM) | Reference |
| Human Liver Microsomes | Testosterone | ~1-2 | [7] |
| Human Liver Microsomes | Midazolam | 4.7 | [3] |
| Rat Liver Microsomes | 6β-hydroxytestosterone | 25 | [2] |
| Recombinant Human CYP3A4 | Nifedipine | Not specified, but potent inhibition observed | [8] |
| Recombinant Human CYP3A4 | Testosterone | Not specified, potent NADPH- and time-dependent inactivation | [7] |
| Caco-2 cells | Midazolam 1'-hydroxylase activity | ~1 |
Experimental Protocols
To ensure the reproducibility of inhibition data, adherence to detailed and consistent experimental protocols is crucial. The following outlines a general methodology for assessing the inhibition of CYP3A4 by 6',7'-Dihydroxybergamottin in human liver microsomes.
Protocol: Determination of IC50 for CYP3A4 Inhibition in Human Liver Microsomes
1. Materials:
- Human Liver Microsomes (HLM)
- 6',7'-Dihydroxybergamottin (DHB)
- CYP3A4 substrate (e.g., testosterone, midazolam)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Potassium phosphate (B84403) buffer (pH 7.4)
- Acetonitrile or other suitable organic solvent
- 96-well microtiter plates
- Incubator capable of maintaining 37°C
- LC-MS/MS system for metabolite quantification
2. Procedure:
Protocol: Time-Dependent (Mechanism-Based) Inhibition Assay
To investigate mechanism-based inhibition, a pre-incubation step with NADPH is included.[9][10]
1. Procedure:
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams outline the experimental workflow and the mechanism of inhibition.
Figure 1. Experimental workflow for determining CYP3A4 inhibition.
Figure 2. Mechanism-based inhibition of CYP3A4 by DHB.
References
- 1. 6',7'-Dihydroxybergamottin - Wikipedia [en.wikipedia.org]
- 2. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 5. Inactivation of Cytochrome P450 3A4 by Bergamottin, a Component of Grapefruit Juice (1998) | Kan He | 329 Citations [scispace.com]
- 6. Screening of cytochrome P450 3A4 inhibitors via in silico and in vitro approaches - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06311G [pubs.rsc.org]
- 7. US6160006A - 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor in grapefruit - Google Patents [patents.google.com]
- 8. Inhibition of CYP3A4 by 6',7'-dihydroxybergamottin in human CYP3A4 over-expressed hepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decoding the selective chemical modulation of CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative analysis of 6',7'-Dihydroxybergamottin acetonide and bergamottin
A Comparative Analysis of 6',7'-Dihydroxybergamottin and Bergamottin (B190657): Key Inhibitors of Cytochrome P450 3A4
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of 6',7'-Dihydroxybergamottin (DHB) and bergamottin (BG), two furanocoumarins predominantly found in grapefruit juice. These compounds are of significant interest due to their potent inhibition of cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. This guide synthesizes available experimental data to highlight their distinct inhibitory mechanisms, kinetics, and potential for drug-drug interactions.
A Note on 6',7'-Dihydroxybergamottin Acetonide: While this guide focuses on the comparative analysis of 6',7'-Dihydroxybergamottin and bergamottin, it is important to address the specified compound, this compound. Our comprehensive literature search did not yield any published experimental data comparing the biochemical or pharmacological properties of this compound to bergamottin. The "acetonide" designation refers to a protective group typically used in chemical synthesis, which would mask the dihydroxy functionality of DHB. This structural modification would likely alter its biological activity. In the absence of empirical data for the acetonide, this guide will proceed with a detailed comparison of the well-researched and naturally occurring 6',7'-Dihydroxybergamottin (DHB) and bergamottin.
Executive Summary
Both 6',7'-Dihydroxybergamottin and bergamottin are significant contributors to the "grapefruit juice effect," a phenomenon where the consumption of grapefruit juice alters the pharmacokinetics of various orally administered drugs.[1][2] Their primary mechanism of action is the inhibition of intestinal CYP3A4, which is responsible for the metabolism of a large proportion of clinically used drugs.[1][2] However, experimental data reveals crucial differences in their inhibitory profiles. DHB is a more potent and rapid inhibitor of CYP3A4 compared to bergamottin.[3][4] Furthermore, the inhibitory effect of bergamottin can be substrate-dependent, a characteristic not observed with DHB.[3]
Physicochemical Properties
A general overview of the physicochemical properties of 6',7'-Dihydroxybergamottin and bergamottin is presented below.
| Property | 6',7'-Dihydroxybergamottin (DHB) | Bergamottin (BG) |
| Molecular Formula | C21H24O6 | C21H22O4 |
| Molecular Weight | 372.41 g/mol [5] | 338.4 g/mol |
| Chemical Structure | Furanocoumarin with a dihydroxy-geranyloxy side chain | Furanocoumarin with a geranyloxy side chain |
| Solubility | Soluble in ethanol (B145695) and can be further diluted with water. | Data not readily available in reviewed sources |
| Natural Occurrence | Found in grapefruit, pomelo, and sour orange peel and pulp. | Found in grapefruit, pomelo, and sour orange peel and pulp. |
Comparative Analysis of CYP3A4 Inhibition
The primary focus of research on DHB and bergamottin has been their inhibitory effects on CYP3A4. Both compounds are mechanism-based inhibitors, meaning they are converted by CYP3A4 into a reactive metabolite that irreversibly inactivates the enzyme.[1][2] This leads to a time-dependent loss of enzyme activity.
Inhibition Potency and Onset
In vitro studies using human liver microsomes and CYP3A4-expressing Caco-2 cells have demonstrated that DHB is a more potent and rapid inhibitor of CYP3A4 than bergamottin.[3][4]
-
DHB exhibits rapid, substrate-independent inhibition, with maximal inhibition (≥85%) typically observed within 30 minutes of exposure.[3]
-
Bergamottin , in contrast, has a slower onset of action and its inhibitory effect can be dependent on the specific CYP3A4 substrate used.[3] For instance, with short exposure times (<1 hour), bergamottin inhibited the metabolism of testosterone (B1683101) but had little to no effect on midazolam metabolism.[3] However, with longer exposure (3 hours), bergamottin's inhibitory effect became more pronounced and less substrate-dependent.[3]
The following table summarizes the key inhibitory parameters for DHB and bergamottin from a study using human intestinal microsomes.
| Parameter | 6',7'-Dihydroxybergamottin (DHB) | Bergamottin (BG) |
| Reversible Inhibition (Ki) | ~0.8 µM (substrate-independent) | Substrate-dependent: ~1.6 µM (testosterone), ~13 µM (midazolam) |
| Mechanism-Based Inhibition (KI) | ~3 µM (substrate-independent) | ~25 µM (substrate-independent) |
| Maximal Rate of Inactivation (kinact) | 0.3-0.4 min-1 | ~0.35 min-1 |
Ki = Reversible inhibition constant; KI = Concentration of inhibitor that gives half-maximal rate of inactivation; kinact = Maximal rate of inactivation.
Experimental Protocols
In Vitro CYP3A4 Inhibition Assay (IC50 Shift Assay)
A common method to assess time-dependent inhibition of CYP450 enzymes is the IC50 shift assay. This assay determines the concentration of an inhibitor required to reduce enzyme activity by 50% (IC50) under different pre-incubation conditions.
Objective: To determine if a test compound is a time-dependent inhibitor of CYP3A4.
Materials:
-
Human liver microsomes (HLM)
-
Test compounds (DHB, bergamottin)
-
NADPH regenerating system
-
CYP3A4 probe substrate (e.g., midazolam or testosterone)
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS for analysis
Methodology:
-
Preparation of Reagents: Prepare stock solutions of test compounds, probe substrate, and NADPH in appropriate solvents. Prepare incubation buffer.
-
IC50 Determination (No Pre-incubation):
-
In a microplate, add HLM, buffer, and a range of concentrations of the test compound.
-
Initiate the reaction by adding the CYP3A4 probe substrate and NADPH simultaneously.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by adding a quenching solution.
-
Analyze the formation of the metabolite from the probe substrate by LC-MS/MS.
-
Calculate the IC50 value.
-
-
IC50 Determination (With Pre-incubation):
-
In a microplate, add HLM, buffer, and a range of concentrations of the test compound.
-
Add NADPH to initiate the pre-incubation. Incubate for a set time (e.g., 30 minutes) at 37°C to allow for potential metabolism-based inactivation. A parallel incubation without NADPH is also performed as a control.
-
After pre-incubation, add the CYP3A4 probe substrate to initiate the final reaction.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction and analyze as described above.
-
Calculate the IC50 values for both the +NADPH and -NADPH pre-incubation conditions.
-
-
Data Analysis: A significant decrease (typically >1.5-fold) in the IC50 value in the presence of NADPH during pre-incubation compared to the no pre-incubation or -NADPH conditions indicates time-dependent inhibition.
Visualizations
Mechanism of CYP3A4 Inhibition by Furanocoumarins
References
- 1. This compound | Plants | 684217-08-1 | Invivochem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. US6160006A - 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor in grapefruit - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 6',7'-Dihydroxybergamottin | C21H24O6 | CID 6440498 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Mechanism of Time-Dependent Inhibition by 6',7'-Dihydroxybergamottin Acetonide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the time-dependent inhibition (TDI) of cytochrome P450 3A4 (CYP3A4) by 6',7'-dihydroxybergamottin (B27312) (DHB) acetonide. It is designed to offer researchers and drug development professionals a comprehensive overview of the mechanism of inhibition, supported by experimental data and detailed protocols. While direct comparative data for DHB acetonide is limited, this guide draws comparisons with its parent compound, DHB, and the well-characterized CYP3A4 inhibitor, ketoconazole.
Mechanism of Time-Dependent Inhibition
6',7'-Dihydroxybergamottin, a furanocoumarin found in grapefruit juice, is a known potent, time-dependent, and mechanism-based inactivator of CYP3A4.[1] This inhibition is a key contributor to the "grapefruit juice effect," where the bioavailability of co-administered drugs that are substrates of CYP3A4 is significantly increased. The acetonide derivative is expected to exhibit a similar inhibitory profile.
The mechanism of TDI by DHB involves its metabolism by CYP3A4 to a reactive intermediate. This metabolite then covalently binds to the enzyme, leading to its irreversible inactivation.[1] This process is time- and concentration-dependent and requires the catalytic function of the enzyme itself. The inactivation of CYP3A4 necessitates de novo enzyme synthesis to restore its function. One study has also suggested that the inhibition of CYP3A4 activity by DHB may also involve the inhibition of NADPH-cytochrome P450 reductase (POR) activity.[1]
Comparative Analysis of CYP3A4 Inhibition
The following tables summarize the available quantitative data for the inhibition of CYP3A4 by DHB and the classic inhibitor, ketoconazole. It is important to note the variability in reported values across different studies due to differing experimental conditions.
Table 1: IC50 Values for CYP3A4 Inhibition
| Inhibitor | Test System | Substrate | IC50 (µM) | Reference |
| 6',7'-Dihydroxybergamottin | Human Liver Microsomes | Nifedipine | ~3.0 | [1] |
| Ketoconazole | Human Liver Microsomes | Nifedipine | ~0.9 | [1] |
| Ketoconazole | Human Liver Microsomes | Testosterone | 0.090 - 1.69 | [2] |
| Ketoconazole | Human Liver Microsomes | Midazolam | 1.04 - 1.46 | [2] |
Table 2: Time-Dependent Inhibition Parameters for CYP3A4
| Inhibitor | K_I (µM) | k_inact (min⁻¹) | Reference |
| Erythromycin | 11-160 | 0.05-0.34 | [3] |
| Diltiazem | 1.9-13 | 0.08-0.23 | [3] |
| Nicardipine | 1.8-10 | 0.06-0.18 | [3] |
Note: Specific K_I and k_inact values for 6',7'-dihydroxybergamottin acetonide were not available in the searched literature. The table provides values for other known time-dependent inhibitors for comparative context.
Experimental Protocols
Protocol 1: Determination of IC50 Shift for Time-Dependent Inhibition
This protocol is designed to assess the time-dependent nature of CYP3A4 inhibition by comparing the IC50 value of the inhibitor with and without a pre-incubation step in the presence of NADPH.
Materials:
-
Human liver microsomes (HLMs)
-
This compound (test inhibitor)
-
CYP3A4 probe substrate (e.g., midazolam, testosterone)
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other suitable solvent for the inhibitor
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test inhibitor, probe substrate, and NADPH regenerating system in appropriate solvents.
-
IC50 Determination (without pre-incubation):
-
In a 96-well plate, add HLMs, buffer, and a range of concentrations of the test inhibitor.
-
Initiate the reaction by adding the CYP3A4 probe substrate and the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., cold acetonitrile).
-
Analyze the formation of the metabolite using LC-MS/MS.
-
-
IC50 Determination (with pre-incubation):
-
In a separate 96-well plate, pre-incubate HLMs, buffer, and a range of concentrations of the test inhibitor with the NADPH regenerating system for 30 minutes at 37°C. A parallel incubation without NADPH should also be performed as a control.
-
Following the pre-incubation, initiate the reaction by adding the CYP3A4 probe substrate.
-
Incubate for a specific time at 37°C.
-
Terminate the reaction and analyze metabolite formation as described above.
-
-
Data Analysis: Calculate the IC50 values for both conditions (with and without pre-incubation with NADPH). A significant decrease (typically >1.5 to 2-fold) in the IC50 value after pre-incubation with NADPH indicates time-dependent inhibition.
Protocol 2: Determination of Kinetic Parameters (K_I and k_inact)
This protocol is used to determine the kinetic constants of inactivation, K_I (the concentration of inhibitor that gives half the maximal rate of inactivation) and k_inact (the maximal rate of inactivation).
Materials:
-
Same as Protocol 1.
Procedure:
-
Pre-incubation:
-
Prepare a series of incubations containing HLMs, buffer, the NADPH regenerating system, and varying concentrations of the test inhibitor.
-
Pre-incubate these mixtures at 37°C for different time points (e.g., 0, 5, 10, 15, 30 minutes).
-
-
Enzyme Activity Assay:
-
At the end of each pre-incubation time point, take an aliquot of the mixture and add it to a second incubation mixture containing the CYP3A4 probe substrate and additional NADPH.
-
Incubate for a short period to measure the remaining enzyme activity.
-
Terminate the reaction and quantify the metabolite formation using LC-MS/MS.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line represents the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the inhibitor concentrations.
-
Fit the data to the following equation to determine K_I and k_inact: k_obs = k_inact * [I] / (K_I + [I]) where [I] is the inhibitor concentration.
-
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
References
- 1. Inhibition of CYP3A4 by 6',7'-dihydroxybergamottin in human CYP3A4 over-expressed hepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselectivity of inhibition of cytochrome P450 3A4 (CYP3A4) by ketoconazole: Testosterone and methadone as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in the inhibition of cytochromes P450 3A4 and 3A5 by metabolite-inhibitor complex-forming drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of 6',7'-Dihydroxybergamottin Acetonide: A Comparative Analysis for Researchers
For Immediate Release
[City, State] – In the intricate landscape of drug metabolism and development, the furanocoumarin 6',7'-Dihydroxybergamottin (DHB) has emerged as a significant modulator of cytochrome P450 enzymes, particularly CYP3A4. This comprehensive guide offers a detailed comparative analysis of DHB, presenting key experimental data and protocols to aid researchers, scientists, and drug development professionals in their understanding and application of this potent compound.
Quantitative Comparison of CYP3A4 Inhibition
The primary mechanism of action for DHB is the inhibition of CYP3A4, a critical enzyme responsible for the metabolism of a large proportion of clinically used drugs.[1] The inhibitory effects of DHB have been compared to other furanocoumarins and vehicles, with data summarized below.
| Compound/Vehicle | IC50 for CYP3A4 Inhibition (µM) | Test System | Reference Drug Metabolized |
| 6',7'-Dihydroxybergamottin (DHB) | 4.7 | Human Liver Microsomes | Midazolam |
| 6',7'-Dihydroxybergamottin (DHB) (pre-incubation) | 0.31 | Human Liver Microsomes | Midazolam |
| Bergamottin | Weaker than DHB | Human Liver Microsomes | Midazolam |
| Paradisin-A | 1.2 | Human CYP3A4 Isoenzyme | Not Specified |
| Grapefruit Juice | Significantly greater inhibition than orange juice | Rat Liver Microsomes | 6β-hydroxytestosterone |
| Orange Juice | Lower inhibition | Rat Liver Microsomes | 6β-hydroxytestosterone |
| Orange Juice + 30 µM DHB | Comparable to grapefruit juice | Rat Liver Microsomes | 6β-hydroxytestosterone |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Pre-incubation of DHB with microsomes significantly reduces the IC50, indicating a mechanism-based inhibition.[2]
Comparative Effects on Drug Pharmacokinetics
The clinical relevance of DHB's CYP3A4 inhibition is evident in its impact on the pharmacokinetics of co-administered drugs. The following table illustrates the effect of DHB-containing juices on the bioavailability of felodipine (B1672334) and cyclosporine.
| Drug | Treatment | Increase in Area Under the Curve (AUC) | Increase in Maximum Concentration (Cmax) |
| Felodipine | Grapefruit Juice vs. Orange Juice | 1.9-fold | 1.7-fold |
| Cyclosporine | Grapefruit Juice vs. Water | 55% | 35% |
| Cyclosporine | Seville Orange Juice vs. Water | No significant influence | No significant influence |
These findings highlight that while both grapefruit juice and Seville orange juice contain DHB and can reduce enterocyte CYP3A4 concentrations, other compounds in grapefruit juice may be responsible for the significant interaction with cyclosporine, possibly through inhibition of P-glycoprotein.[3]
Experimental Protocols
A clear understanding of the methodologies used to generate this data is crucial for reproducibility and further research.
CYP3A4 Inhibition Assay in Human Liver Microsomes
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against CYP3A4-mediated metabolism.
Materials:
-
Human liver microsomes
-
Midazolam (CYP3A4 substrate)
-
6',7'-Dihydroxybergamottin or other test compounds
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS for analysis
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microcentrifuge tube, combine human liver microsomes, the test compound dilution, and incubation buffer.
-
For mechanism-based inhibition assessment, pre-incubate this mixture at 37°C for a defined period (e.g., 15 minutes).[4]
-
Initiate the metabolic reaction by adding the CYP3A4 substrate (midazolam) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specific time.
-
Terminate the reaction by adding a quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of the metabolite (e.g., 1'-hydroxymidazolam) using LC-MS/MS.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the test compound concentration and fitting the data to a suitable sigmoidal dose-response curve.
Analysis of Furanocoumarin Content in Citrus Juices
Objective: To quantify the concentration of DHB and other furanocoumarins in various citrus juices.
Materials:
-
Citrus juice samples
-
Methylene (B1212753) chloride or other suitable organic solvent for extraction
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for identity confirmation
-
Reference standards for DHB and other furanocoumarins
Procedure:
-
Extract the furanocoumarins from the juice sample using a liquid-liquid extraction with an organic solvent like methylene chloride.[5]
-
Evaporate the organic solvent and reconstitute the residue in a suitable mobile phase.
-
Inject the prepared sample into the HPLC system.
-
Separate the furanocoumarins using a suitable column and mobile phase gradient.
-
Detect the compounds using a UV detector at an appropriate wavelength.
-
Quantify the concentration of each furanocoumarin by comparing the peak area to a standard curve generated from reference standards.
-
Confirm the identity of the detected peaks using LC-MS/MS analysis.[4]
Visualizing the Mechanism of Action
The interaction between 6',7'-Dihydroxybergamottin and the CYP3A4 metabolic pathway is a critical concept for researchers. The following diagrams illustrate this relationship and a typical experimental workflow.
Caption: CYP3A4 Inhibition by 6',7'-Dihydroxybergamottin.
Caption: Workflow for Furanocoumarin Analysis and Bioactivity.
References
- 1. Physiologically Based Pharmacokinetic Modeling of Bergamottin and 6,7-Dihydroxybergamottin to Describe CYP3A4 Mediated Grapefruit-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6',7'-Dihydroxybergamottin in grapefruit juice and Seville orange juice: effects on cyclosporine disposition, enterocyte CYP3A4, and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 6',7'-Dihydroxybergamottin Acetonide: A Procedural Guide
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of 6',7'-Dihydroxybergamottin acetonide should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2]
Emergency Procedures:
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1][2]
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. If irritation persists, consult a physician.[1][2]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Logistical and Operational Disposal Plan
The disposal of this compound must be carried out in accordance with all local, regional, national, and international regulations.[1][3] It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and securely sealed.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Improper mixing can lead to hazardous reactions.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound," the approximate quantity, and any relevant hazard symbols (e.g., "Harmful," "Irritant").
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.[1]
-
-
Arranging for Pickup:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes relevant information for related compounds to provide a comparative overview.
| Property | 6',7'-Dihydroxybergamottin | Triamcinolone Acetonide (Example) | 3',4'-Dihydroxyflavonol (Example) |
| Molecular Formula | C₂₁H₂₄O₆ | C₂₄H₃₁FO₆ | C₁₅H₁₀O₅ |
| Molecular Weight | 372.41 g/mol | 434.5 g/mol | 270.24 g/mol |
| Primary Hazards | Potential CYP3A4 inhibitor | Harmful if swallowed/inhaled, Skin irritant, Potential reproductive toxin | Toxic if swallowed |
| Disposal Consideration | As chemical waste | In accordance with local regulations | In accordance with local regulations |
Experimental Protocols Cited
The understanding of 6',7'-Dihydroxybergamottin's biological activity, which informs its handling and disposal as a bioactive compound, is derived from experimental protocols such as those used to study its effect on cytochrome P450 enzymes. One key experimental method involves:
Inhibition of Cytochrome P450 (CYP)-Mediated Triazolam Hydroxylation:
-
Microsome Preparation: Liver microsomes are prepared from tissue samples (e.g., canine liver) through differential centrifugation.
-
Incubation: The microsomes are incubated with the substrate (triazolam), a NADPH-generating system, and varying concentrations of the inhibitor (6',7'-Dihydroxybergamottin).
-
Metabolite Analysis: The reaction is stopped, and the concentration of the resulting metabolite (hydroxytriazolam) is quantified using methods like High-Performance Liquid Chromatography (HPLC).
-
Inhibition Assessment: The inhibitory effect of 6',7'-Dihydroxybergamottin is determined by measuring the reduction in metabolite formation compared to a control without the inhibitor.
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 6',7'-Dihydroxybergamottin acetonide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6',7'-Dihydroxybergamottin acetonide. The following procedures are based on the known characteristics of the parent compound, 6',7'-Dihydroxybergamottin, a naturally occurring furanocoumarin, and general safety protocols for related chemical structures. Adherence to these guidelines is essential to ensure a safe laboratory environment.
Physicochemical and Hazard Data
A comprehensive understanding of the compound's properties is the first step in safe handling. The following table summarizes key data for this compound and highlights the potential hazards associated with furanocoumarins.
| Property | Value | Source/Comment |
| Chemical Name | This compound | |
| CAS Number | 684217-08-1 | [1] |
| Molecular Formula | C₂₄H₂₈O₆ | [1] |
| Molecular Weight | 412.48 g/mol | [1] |
| Appearance | Typically exists as a solid at room temperature | [1] |
| Boiling Point | 549.2 ± 50.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Primary Hazards | Based on related furanocoumarins: Potential for skin irritation, possible risk of impaired fertility, and may be harmful if swallowed or inhaled.[2][3] | Lacks specific toxicology data. Caution is advised. |
| Known Biological Activity | The parent compound, 6',7'-Dihydroxybergamottin, is a known inhibitor of cytochrome P450 enzymes, particularly CYP3A4.[4][5][6][7][8] | This may have implications for drug interaction studies. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risk. This section outlines a step-by-step operational plan.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
Keep the container tightly sealed and clearly labeled.[2]
-
For long-term storage as a powder, -20°C is recommended.[1]
2. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear nitrile rubber gloves. A glove thickness of at least 0.11 mm is recommended.[9]
-
Body Protection: A laboratory coat is required. For operations with a higher risk of splashing, consider a chemical-resistant apron.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to avoid inhalation of dust.[2]
3. Handling and Experimental Procedures:
-
All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust.[2]
-
Use dedicated spatulas and weighing boats for transferring the compound.
-
For solution preparation, add the solid to the solvent slowly to prevent splashing.
-
Ensure an eyewash station and safety shower are readily accessible.[10]
4. Disposal Plan:
-
All waste materials, including empty containers, contaminated PPE, and unused compound, must be treated as hazardous chemical waste.
-
Dispose of waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.[2]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
This comprehensive guide is intended to provide a framework for the safe handling of this compound. Researchers should always consult their institution's specific safety protocols and exercise caution when working with any chemical compound.
References
- 1. This compound | Plants | 684217-08-1 | Invivochem [invivochem.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. prod.adv-bio.com [prod.adv-bio.com]
- 4. US6160006A - 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor in grapefruit - Google Patents [patents.google.com]
- 5. 6',7'-Dihydroxybergamottin in grapefruit juice and Seville orange juice: effects on cyclosporine disposition, enterocyte CYP3A4, and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect [pubmed.ncbi.nlm.nih.gov]
- 8. Physiologically Based Pharmacokinetic Modeling of Bergamottin and 6,7-Dihydroxybergamottin to Describe CYP3A4 Mediated Grapefruit-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
